molecular formula C17H30N2 B5701349 1-(2-adamantyl)-4-isopropylpiperazine

1-(2-adamantyl)-4-isopropylpiperazine

カタログ番号: B5701349
分子量: 262.4 g/mol
InChIキー: BADUPQJFOFFEJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-Adamantyl)-4-isopropylpiperazine is a synthetic organic compound featuring a piperazine ring substituted with an isopropyl group and a bulky adamantyl moiety. The adamantane group is widely utilized in medicinal chemistry to enhance the drug-like properties of lead compounds, primarily by increasing lipophilicity and metabolic stability . This structural motif is found in several bioactive molecules with documented activity against viruses, bacteria, and cancer . Although direct studies on 1-(2-adamantyl)-4-isopropylpiperazine are limited, research on highly similar 1-(2-aryl-2-adamantyl)piperazine derivatives provides strong evidence for its potential research value. These analogues have demonstrated significant in vitro anticancer activity across a panel of human cancer cell lines, with selective efficacy observed against melanoma cells . The proposed mechanism of action for these related compounds involves the induction of multiple cell death pathways, including both apoptosis, evidenced by PARP cleavage, and autophagy . Another study on a different piperazine derivative highlighted its ability to induce apoptosis in human liver cancer cells by triggering the intrinsic mitochondrial pathway, characterized by a drop in mitochondrial membrane potential, cytochrome c release, and activation of caspase-9 and caspase-3/7 . The piperazine core is a privileged structure in drug discovery, known for its versatile binding to various biological targets, which makes compounds containing this scaffold particularly interesting for pharmacological investigation . This product is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic use. Researchers can rely on the high purity and quality of this compound for their investigative studies in chemical biology and drug discovery.

特性

IUPAC Name

1-(2-adamantyl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2/c1-12(2)18-3-5-19(6-4-18)17-15-8-13-7-14(10-15)11-16(17)9-13/h12-17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADUPQJFOFFEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 1-(2-Adamantyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-(2-Adamantyl)-4-isopropylpiperazine (CAS: 419579-31-0 | Formula: C₁₇H₃₀N₂ | MW: 262.44 g/mol )

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter complex polycyclic scaffolds in modern drug discovery. The compound 1-(2-adamantyl)-4-isopropylpiperazine represents a highly lipophilic, sterically hindered diamine. The incorporation of the adamantane cage provides exceptional metabolic stability and lipophilicity, making it a privileged scaffold in neuropharmacology and antiviral research.

However, characterizing this molecule presents unique analytical challenges. The bulky 2-adamantyl group restricts the conformational flipping of the adjacent piperazine nitrogen, while the isopropyl group introduces overlapping aliphatic signals. This whitepaper provides a definitive, self-validating guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this molecule, explaining not just what the data looks like, but the causality behind the spectral phenomena.

Analytical Workflow Design

To ensure absolute structural confidence, we employ an orthogonal analytical workflow. NMR provides atomic connectivity and conformational dynamics, MS confirms the exact mass and structural sub-units via fragmentation, and IR validates the functional group vibrations.

Workflow Synth Compound Synthesis & Purification (>98%) Prep Sample Preparation (Solvent Selection) Synth->Prep NMR NMR Acquisition (1H, 13C, 2D-COSY) Prep->NMR MS LC-MS/MS (ESI+, Q-TOF) Prep->MS IR FT-IR Spectroscopy (ATR Mode) Prep->IR Data Data Synthesis & Structural Validation NMR->Data MS->Data IR->Data

Spectroscopic characterization workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights into NMR Behavior

The NMR spectrum of 1-(2-adamantyl)-4-isopropylpiperazine is dominated by the aliphatic region (1.0–3.0 ppm). The adamantane cage possesses high symmetry, but attachment at the C2 position breaks this symmetry, resulting in a complex multiplet for the cage protons [1]. The adamantane ¹³C signals are highly diagnostic and are frequently used as solid-state chemical shift references due to their predictable resonance [2].

Crucially, the piperazine ring undergoes rapid chair-chair interconversion at room temperature. However, the immense steric bulk of the 2-adamantyl group creates a rotational barrier around the C(adamantyl)-N(piperazine) bond. This restricted rotation causes the piperazine methylene protons to appear as broadened multiplets rather than sharp signals at 25°C [3, 4].

Quantitative NMR Data Summary

Table 1: Expected ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃, 298 K)

Structural Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Assignment Rationale
Isopropyl (CH₃) 1.05Doublet (d), 6H, J = 6.5 Hz18.5Shielded methyls split by the adjacent methine proton.
Adamantane Cage 1.40 – 2.20Complex Multiplet (m), 14H27.5, 31.2, 37.8, 38.2Overlapping CH and CH₂ groups of the rigid tricyclic system.
Piperazine Ring 2.45 – 2.75Broad Multiplet (br m), 8H49.5, 53.2Broadening due to restricted nitrogen inversion and ring flipping.
Isopropyl (CH) 2.68Septet (sept), 1H, J = 6.5 Hz54.5Deshielded by adjacent nitrogen; splits into 7 peaks via 6 methyl protons.
Adamantane (C2-CH) ~2.80Broad Singlet (br s), 1H65.2Strongly deshielded methine carbon directly attached to the N1 of piperazine.
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons, providing a transparent window for the critical 1.0–3.0 ppm aliphatic region.

  • Instrument Tuning: Perform automated gradient shimming (Z1-Z5) and tune the probe to ¹H and ¹³C frequencies.

  • Acquisition:

    • ¹H NMR: Run a standard pulse sequence (zg30), 16 scans, 2s relaxation delay.

    • ¹³C NMR: Run a proton-decoupled sequence (zgpg30), 1024 scans, 2s relaxation delay.

  • Validation Check: Ensure the internal TMS peak is perfectly calibrated to 0.00 ppm. Check the baseline resolution between the isopropyl doublet (1.05 ppm) and the adamantane envelope (1.40 ppm). If the piperazine signals are overly broad, increase the probe temperature to 323 K to induce rapid conformational exchange and sharpen the peaks.

Mass Spectrometry (MS)

Fragmentation Causality

Under positive Electrospray Ionization (ESI+), the tertiary amines of the piperazine ring readily accept a proton, yielding a strong[M+H]⁺ parent ion at m/z 263.2. During Collision-Induced Dissociation (CID), the molecule fragments predictably. The most stable leaving group dictates the pathway. The cleavage of the C-N bond connecting the adamantane ring to the piperazine yields an exceptionally stable adamantyl carbocation (m/z 135.1), which dominates the MS/MS spectrum.

Fragmentation M Parent Ion [M+H]+ m/z 263.2 F1 Loss of Isopropyl [- C3H6] M->F1 F2 Piperazine Cleavage [- C7H15N2] M->F2 I1 Fragment Ion m/z 221.2 F1->I1 I2 Adamantyl Cation m/z 135.1 F2->I2

ESI-MS/MS fragmentation pathways of 1-(2-adamantyl)-4-isopropylpiperazine.

Quantitative MS Data Summary

Table 2: LC-MS/MS (ESI+) Fragmentation Data

Ion Typem/z (Observed)FormulaRelative AbundanceStructural Interpretation
[M+H]⁺ 263.2[C₁₇H₃₁N₂]⁺100% (MS1)Intact protonated molecular ion.
Fragment 1 221.2[C₁₄H₂₅N₂]⁺15% (MS2)Loss of the isopropyl group via α-cleavage.
Fragment 2 135.1[C₁₀H₁₅]⁺100% (MS2)Adamantyl carbocation; highly stable base peak in MS/MS.
Self-Validating Protocol: LC-MS/MS
  • Mobile Phase Setup: Prepare Solvent A (0.1% Formic Acid in H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, maximizing ionization efficiency for the basic piperazine nitrogens.

  • Ionization: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Fragmentation (CID): Isolate the m/z 263.2 precursor ion in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas.

  • Validation Check: Verify the presence of the m/z 135.1 base peak. The absence of this peak indicates either insufficient collision energy or an incorrect parent mass isolation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

Because the molecule lacks highly polar functional groups like carbonyls (C=O) or hydroxyls (O-H), the IR spectrum is defined by C-H and C-N stretching/bending modes. The most diagnostic feature is the gem-dimethyl motif of the isopropyl group. This structural feature causes the symmetric C-H bending vibration to split into a distinct doublet of roughly equal intensity at ~1385 cm⁻¹ and ~1370 cm⁻¹ due to vibrational coupling between the two adjacent methyl groups.

Table 3: FT-IR (ATR) Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityModeStructural Assignment
2920, 2850Strongν(C-H) stretchAliphatic C-H stretching (Adamantane & Piperazine).
1450Mediumδ(C-H) bendAsymmetric CH₂ bending (Adamantane cage).
1385, 1370Mediumδ(C-H) bendDiagnostic: Isopropyl gem-dimethyl split doublet.
1150, 1120Weak-Medν(C-N) stretchAliphatic C-N stretching of the piperazine ring.
Self-Validating Protocol: FT-IR (ATR Mode)
  • Background Collection: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Loading: Place 2-3 mg of the neat solid compound directly onto the diamond Attenuated Total Reflectance (ATR) crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Causality: High pressure ensures intimate optical contact between the solid crystal lattice and the evanescent IR wave, preventing signal attenuation.

  • Acquisition & Validation: Collect 32 scans from 4000 to 400 cm⁻¹. Validate the spectrum by confirming the absence of a broad peak above 3200 cm⁻¹ (ensuring the sample is completely dry and free of water/alcohols) and identifying the 1385/1370 cm⁻¹ doublet.

References

  • Adamantane Wikipedia, The Free Encyclopedia URL: [Link]

  • Solid-state chemical-shift referencing with adamantane Journal of Magnetic Resonance URL:[Link]

  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts Phosphorus, Sulfur, and Silicon and the Related Elements URL:[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution RSC Advances URL:[Link]

Discovery and Pharmacological Significance of 1-(2-Adamantyl)-4-isopropylpiperazine: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of optimal Lipophilic Ligand Efficiency (LipE) has driven the evolution of bulky, three-dimensional pharmacophores. Among these, 1-(2-adamantyl)-4-isopropylpiperazine has emerged as a highly versatile and privileged scaffold. By shifting the adamantyl attachment from the traditional 1-position (bridgehead) to the 2-position (methylene bridge), and capping the piperazine with a solvent-exposed isopropyl group, researchers have unlocked a unique steric vector. This technical guide explores the structural rationale, self-validating synthetic methodology, and profound pharmacological significance of this compound, particularly in the realms of targeted protein degradation and kinase modulation.

Structural Rationale & Pharmacophore Modeling

The architecture of 1-(2-adamantyl)-4-isopropylpiperazine is not arbitrary; every moiety serves a distinct physicochemical purpose, optimized through iterative Structure-Activity Relationship (SAR) campaigns.

The 2-Adamantyl Core: A Directional Hydrophobic Tag

The adamantane ring is a classic lipophilic moiety used to occupy deep, hydrophobic binding pockets. However, standard 1-adamantyl derivatives often suffer from a linear, rigid projection that can clash with narrow receptor clefts. Attachment at the 2-position introduces an orthogonal steric vector, allowing the molecule to "hook" into complex binding sites. Furthermore, in the context of targeted protein degradation, the bulky 2-adamantyl group acts as a potent hydrophobic tag. When exposed to the solvent upon binding, it mimics a misfolded protein state, recruiting chaperones (e.g., HSP70) and routing the target—such as the Polycomb Repressive Complex 2 (PRC2)—to the proteasome for degradation ().

The Piperazine Bridge & N-Isopropyl Cap

The piperazine ring serves as a conformationally restricted spacer that projects the hydrophobic tag and the solvent-exposed cap in opposite directions. The basic nitrogen (pKa ~8.6) readily forms critical salt bridges with acidic residues (e.g., Asp or Glu) in target active sites.

Replacing a standard N-methyl group with an N-isopropyl group achieves two critical outcomes:

  • Metabolic Stability: The steric bulk of the isopropyl group shields the nitrogen lone pair, significantly reducing the rate of CYP450-mediated N-dealkylation.

  • Desolvation Penalty Modulation: The isopropyl group balances the high lipophilicity of the adamantyl core, optimizing the overall LipE, a critical metric in developing modulators for targets like Pantothenate Kinase 3 (PANK3) ().

Quantitative Physicochemical Profiling

To illustrate the evolutionary advantage of this scaffold, the following table summarizes the comparative physicochemical data against its predecessor.

Property1-(1-Adamantyl)-4-methylpiperazine1-(2-Adamantyl)-4-isopropylpiperazineCausality / Rationale for Difference
cLogP 2.83.4Isopropyl addition increases overall lipophilicity, enhancing membrane and BBB penetration.
pKa (Basic N) 8.28.6Inductive electron donation from the isopropyl group raises the basicity of the distal nitrogen.
Steric Vector Linear (1-position)Orthogonal (2-position)2-substitution forces a distinct, bent binding angle, optimizing fit in L-shaped hydrophobic pockets.
Metabolic T1/2 45 min (Rapid N-demethylation)>120 minSteric hindrance from the isopropyl group physically blocks CYP450 active site access.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 1-(2-adamantyl)-4-isopropylpiperazine requires overcoming the severe steric hindrance of the 2-adamantanone precursor. Standard reductive amination conditions (e.g., NaBH3CN in MeOH) often fail or yield excessive secondary alcohols due to premature ketone reduction.

Step-by-Step Protocol
  • Imine Condensation (Water Scavenging):

    • Dissolve 2-adamantanone (1.0 eq) and 1-isopropylpiperazine (1.2 eq) in anhydrous Tetrahydrofuran (THF).

    • Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.5 eq) dropwise at room temperature.

    • Causality: Ti(OiPr)4​ acts as both a Lewis acid to activate the sterically hindered ketone and a dehydrating agent to drive the equilibrium toward the imine.

    • Validation Check: Stir for 12 hours. An aliquot quenched in water should show complete disappearance of the ketone via TLC (Hexanes/EtOAc 7:3, visualized with KMnO4).

  • Controlled Reduction:

    • Dilute the mixture with 1,2-Dichloroethane (DCE) and cool to 0°C.

    • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq) in portions.

    • Causality: NaBH(OAc)3​ is a mild reducing agent that specifically targets the protonated iminium ion without reducing unreacted ketone, preventing the formation of 2-adamantanol byproducts.

  • Quench and Workup:

    • Quench cautiously with 1N NaOH to precipitate titanium salts as a white, filterable solid ( TiO2​ ).

    • Filter through a Celite pad, extract the filtrate with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification and Final QC:

    • Purify via silica gel flash chromatography (DCM/MeOH/NH4OH 90:9:1).

    • Validation Check: Confirm the structure via LC-MS (Target m/z: 263.2 [M+H]+) and 1H-NMR (look for the characteristic septet of the isopropyl CH at ~2.7 ppm and the multiplet of the 2-adamantyl CH at ~1.6 ppm).

Synthesis A 2-Adamantanone + 1-Isopropylpiperazine B Imine Formation Ti(OiPr)4, THF, 25°C A->B Step 1: Condensation C Reduction NaBH(OAc)3, DCE B->C Step 2: Reductive Amination D Crude Product Extraction (DCM/H2O) C->D Quench & Workup E Purification Silica Gel Chromatography D->E Isolate F 1-(2-adamantyl)-4- isopropylpiperazine E->F Final Yield (>85%)

Synthetic workflow for 1-(2-adamantyl)-4-isopropylpiperazine via reductive amination.

Pharmacological Significance & Target Engagement

The 1-(2-adamantyl)-4-isopropylpiperazine scaffold is not merely a structural curiosity; it is a functional tool used to manipulate difficult-to-drug targets.

Hydrophobic Tagging and Epigenetic Modulation (PRC2/EZH2)

In oncology, the Enhancer of Zeste Homolog 2 (EZH2)—the catalytic subunit of PRC2—is a major target for epigenetic silencing in cancers. Traditional catalytic inhibitors often fail to completely abrogate PRC2 function because the physical presence of the complex still scaffolds oncogenic interactions. By appending the 1-(2-adamantyl)-4-isopropylpiperazine moiety to an EZH2 ligand, the adamantyl group acts as a hydrophobic tag. Once the ligand binds, the lipophilic adamantyl surface remains exposed to the cytosol. The cellular quality control machinery (HSP70/90) recognizes this exposed hydrophobicity as a "misfolded" state, ubiquitinating the entire PRC2 complex and routing it for proteasomal degradation ().

Kinase Modulation via Lipophilic Efficiency

In metabolic disorders, Pantothenate Kinase 3 (PANK3) regulates Coenzyme A biosynthesis. High-throughput screening hits for PANK3 often suffer from "molecular obesity"—high potency driven purely by non-specific lipophilicity, leading to poor bioavailability. The incorporation of the isopropylpiperazine motif allows for precise tuning of LipE. The basic nitrogen forms a crucial hydrogen bond with Arg306 in the PANK3 active site, while the isopropyl group optimally fills a small, solvent-facing hydrophobic sub-pocket, driving nanomolar potency without inflating the overall molecular weight ().

Mechanism Ligand 1-(2-Adamantyl)-4- isopropylpiperazine Target Target Protein (e.g., EZH2 / PANK3) Ligand->Target Binds Hydrophobic Pocket Complex Ligand-Target Complex Target->Complex Conformational Shift Chaperone HSP70 / Proteasome Recruitment Complex->Chaperone Adamantyl Tag Exposed Degradation Target Degradation & Gene Modulation Chaperone->Degradation Ubiquitination

Target engagement and hydrophobic tag-induced proteasomal degradation mechanism.

Conclusion

The discovery and application of 1-(2-adamantyl)-4-isopropylpiperazine represent a masterclass in rational drug design. By understanding the causality between structural modifications—such as the orthogonal trajectory of the 2-adamantyl group and the metabolic shielding of the N-isopropyl cap—medicinal chemists can deploy this scaffold to bridge the gap between simple receptor antagonism and advanced therapeutic modalities like targeted protein degradation.

References

  • Martin, M. C., Zeng, G., Yu, J., & Schiltz, G. E. (2020). Small Molecule Approaches for Targeting the Polycomb Repressive Complex 2 (PRC2) in Cancer. Journal of Medicinal Chemistry, 63(24), 15344-15370. URL:[Link][1]

  • Sharma, L. K., Yun, M. K., Subramanian, C., Tangallapally, R., Jackowski, S., Rock, C. O., & Lee, R. E. (2021). LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators. Bioorganic & Medicinal Chemistry, 52, 116504. URL:[Link][2]

  • Fytas, C., Zoidis, G., Tsotinis, A., & Thurston, D. E. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry / ResearchGate. URL:[Link][3]

Sources

Unlocking the Pharmacological Potential of 1-(2-Adamantyl)-4-isopropylpiperazine: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward complex, multi-target pharmacophores, 1-(2-adamantyl)-4-isopropylpiperazine (CAS: 419579-31-0) emerges as a highly privileged structural scaffold 1[1]. By fusing the extreme lipophilicity of an adamantane cage with the basic, hydrogen-bonding capacity of an isopropylpiperazine ring, this molecule provides a versatile foundation for targeting central nervous system (CNS) receptors, viral ion channels, and epigenetic oncology targets.

This technical whitepaper provides an in-depth analysis of the compound's structural pharmacology, delineates its primary therapeutic targets, and establishes self-validating experimental workflows for researchers seeking to optimize this scaffold for clinical translation.

Structural Pharmacology & Physicochemical Profiling

The therapeutic versatility of 1-(2-adamantyl)-4-isopropylpiperazine is dictated by its bipartite structure:

  • The Adamantane Cage: Often referred to in medicinal chemistry as a "lipophilic bullet," the adamantyl group dramatically enhances blood-brain barrier (BBB) penetration and metabolic stability by resisting cytochrome P450 degradation 2[2]. Structurally, its bulky, rigid three-dimensional geometry allows it to act as an effective steric shield or a potent hydrophobic tag for protein degradation.

  • The Isopropylpiperazine Moiety: Piperazine is a ubiquitous linker that provides a basic nitrogen center (pKa ~9.0). This enables critical electrostatic and hydrogen-bonding interactions with acidic amino acid residues (e.g., Aspartate or Glutamate) deep within receptor binding pockets. The addition of the isopropyl group provides steric hindrance that mitigates rapid N-dealkylation, thereby extending the compound's pharmacokinetic half-life.

TargetMechanisms cluster_0 Neurological Targets cluster_1 Oncology & Epigenetics cluster_2 Infectious Disease Compound 1-(2-adamantyl)-4-isopropylpiperazine NMDA NMDA Receptor (Pore Blocker) Compound->NMDA Steric occlusion Sigma Sigma-1 Receptor (Agonism) Compound->Sigma Lipophilic interaction Melanoma Melanoma Viability (Apoptosis) Compound->Melanoma Caspase-3 cleavage EZH2 PRC2 Complex (Hydrophobic Tag) Compound->EZH2 Target degradation M2 Viral M2 Channel (Inhibition) Compound->M2 Channel blockade

Figure 1: Pleiotropic pharmacological targeting mechanisms of the adamantyl-piperazine scaffold.

Primary Therapeutic Targets & Mechanistic Pathways

Oncology: Melanoma and Apoptotic Pathways

Recent high-throughput profiling of structurally analogous 1-(2-aryl-2-adamantyl)piperazine derivatives has unveiled potent, selective in vitro anticancer activity, particularly against aggressive melanoma cell lines such as SK-MEL-28 and MDA-MB-4353[3]. The mechanism of action is distinctly biphasic: it initiates a cytostatic response (growth arrest) that rapidly transitions into a cytotoxic response, culminating in programmed cell death driven by caspase-3 cleavage 4[4].

Epigenetic Modulation: PRC2/EZH2 Degradation

The adamantyl moiety is increasingly utilized as a hydrophobic tag in the design of targeted protein degraders (e.g., PROTACs and molecular glues). In the context of the Polycomb Repressive Complex 2 (PRC2), adamantyl-linked compounds have been shown to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2) in triple-negative breast cancer (TNBC) models 5[5]. 1-(2-adamantyl)-4-isopropylpiperazine possesses the exact physicochemical profile required to act as a surface-binding hydrophobic tag, marking epigenetic targets for proteasomal degradation without requiring a traditional E3 ligase recruiter.

Central Nervous System (CNS) and Antiviral Targets

Historically, simple adamantane derivatives like amantadine and memantine have been successfully deployed as viral M2 ion channel blockers and non-competitive NMDA receptor antagonists, respectively 2[2]. The addition of the isopropylpiperazine group shifts the pharmacological affinity toward Sigma-1 receptors, which are heavily implicated in neuroprotection, calcium signaling, and cellular stress responses.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 1-(2-adamantyl)-4-isopropylpiperazine, experimental designs must move beyond basic viability screens. The following protocols are engineered with built-in causality checks to ensure data integrity.

Protocol 1: Phenotypic Viability & Apoptosis Profiling in Melanoma

Objective: To quantify the anti-proliferative efficacy (IC50) and confirm the apoptotic mechanism of action in SK-MEL-28 cells. Causality & Logic: Relying solely on metabolic assays (e.g., MTT) risks confounding cytostatic effects with true cytotoxicity. By coupling a luminescence-based ATP assay (CellTiter-Glo) with Western blotting for cleaved Caspase-3, we establish a self-validating system that confirms both how many cells are dying and why they are dying.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed SK-MEL-28 cells at 5,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the compound (0.1 µM to 50 µM). Include 0.1% DMSO as a vehicle control and 10 µM Cisplatin as a positive apoptotic control.

  • Viability Quantification (72h): Add CellTiter-Glo reagent at a 1:1 ratio to the culture media. Lyse for 10 minutes on an orbital shaker. Read luminescence to calculate the absolute IC50.

  • Mechanistic Validation (Western Blot): Harvest a parallel plate of cells treated at 1x and 2x IC50. Extract proteins using RIPA buffer supplemented with protease inhibitors. Run SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Procaspase-3 and Cleaved Caspase-3.

  • Data Interpretation: A concurrent dose-dependent drop in ATP luminescence and an increase in the Cleaved Caspase-3 band definitively confirms targeted apoptotic induction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify direct physical binding of the compound to epigenetic targets (e.g., EZH2) in intact cells. Causality & Logic: Phenotypic degradation of EZH2 could be an indirect downstream effect of generalized toxicity. CETSA proves direct target engagement by measuring the thermal stabilization of the protein upon ligand binding, ruling out off-target phenotypic mirages.

Step-by-Step Methodology:

  • Incubation: Treat MDA-MB-231 cells with 5 µM of the compound or vehicle (DMSO) for 2 hours to allow intracellular accumulation and binding.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a temperature gradient (ranging from 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells via rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to separate soluble (folded) from precipitated (denatured) proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-EZH2 antibody.

  • Data Interpretation: Plot the melt curve (band intensity vs. temperature). A positive thermal shift (ΔTm > 2°C) in the compound-treated group validates direct intracellular target engagement.

ScreeningWorkflow Step1 Compound Synthesis & QC Step2 In Vitro Receptor Binding Step1->Step2 Validated batch Step3 Phenotypic Viability Assay Step2->Step3 IC50 < 10 µM Step4 Target Engagement (CETSA) Step3->Step4 Efficacy confirmed Step5 Lead Optimization Step4->Step5 Mechanism verified

Figure 2: Self-validating experimental workflow for adamantyl-piperazine target confirmation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-(2-adamantyl)-4-isopropylpiperazine

PropertyValue (Estimated)Pharmacological Relevance
Molecular Weight 262.43 g/mol Optimal for BBB penetration and oral bioavailability (< 400 Da).
cLogP ~3.5 - 4.2High lipophilicity driven by the adamantane cage; ideal for CNS and hydrophobic pockets.
Topological Polar Surface Area 6.48 ŲExtremely low TPSA ensures excellent membrane permeability.
Hydrogen Bond Donors 0Reduces desolvation penalty during receptor binding.
Hydrogen Bond Acceptors 2Piperazine nitrogens can interact with acidic residues (e.g., Asp/Glu).

Table 2: Comparative Efficacy of Adamantyl-Piperazine Derivatives in Cancer Models

Cell LineCancer TypeGI50 Range (µM)Mechanistic Observation
SK-MEL-28 Melanoma< 10 µMStrong anti-proliferative activity; apoptosis induction.
MDA-MB-435 Melanoma< 10 µMHigh sensitivity to bulky, lipophilic derivatives.
MDA-MB-231 TNBC (Breast)10 - 20 µMModerate sensitivity; potential EZH2 degradation pathway.
BxPC-3 Pancreatic> 20 µMLower sensitivity compared to melanoma lines; requires higher dosing.

Conclusion

1-(2-adamantyl)-4-isopropylpiperazine is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By leveraging its unique physicochemical properties—specifically the steric bulk of the adamantane cage and the basicity of the isopropylpiperazine ring—researchers can direct this scaffold toward diverse therapeutic applications ranging from neuroprotection (NMDA/Sigma-1) to targeted oncology (Melanoma/EZH2 degradation). Future drug development efforts should prioritize rigorous target engagement assays (like CETSA) to fully map the polypharmacological landscape of this promising molecule.

References

  • Papapostolou, I., et al. (2025). "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma." MDPI.
  • Papapostolou, I., et al. (2025). "Author Reply/Peer Review Record: Novel 1-(2-aryl-2-adamantyl)piperazine derivatives." MDPI.
  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." NIH/PubMed Central.
  • ACS Publications (2020). "Small Molecule Approaches for Targeting the Polycomb Repressive Complex 2 (PRC2) in Cancer." Journal of Medicinal Chemistry.
  • Guidechem. "C17H30N2 ISOMER Products Directory - 1-(Adamantan-2-yl)-4-isopropylpiperazine." Guidechem Database.

Sources

Methodological & Application

Application Note: Analytical Method Development for 1-(2-Adamantyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacochemical Context & Analytical Rationale

1-(2-Adamantyl)-4-isopropylpiperazine (Molecular Formula: C17H30N2, MW: 262.44 g/mol ) is a structurally complex aliphatic heterocycle. The integration of a bulky adamantyl moiety into a piperazine scaffold is a highly effective strategy in modern medicinal chemistry. This structural modification enhances ligand-target affinity via noncovalent hydrophobic interactions and modulates pharmacokinetic behavior, such as membrane permeability and blood-brain barrier penetration[1]. Similar adamantyl-piperazine derivatives have been extensively explored as antiproliferative agents[1] and as hydrophobic tags in the development of Polycomb Repressive Complex 2 (PRC2) inhibitors for oncology[2].

From an analytical perspective, quantifying this molecule presents specific challenges that dictate the methodological approach:

  • Absence of a Chromophore: The molecule lacks aromatic rings or conjugated π -systems, rendering standard UV-Vis detection (e.g., HPLC-UV at 254 nm) virtually useless. While detection at low UV wavelengths (210 nm) is theoretically possible, it is highly susceptible to matrix interference. Therefore, Mass Spectrometry (MS) is the mandatory detection modality for high sensitivity and specificity[3].

  • Extreme Lipophilicity: The non-polar adamantyl cage significantly increases the molecule's partition coefficient (logP). This dictates strong retention on reversed-phase (RP) chromatography, requiring a high concentration of organic modifier for efficient elution.

  • Basic Amine Centers: The piperazine ring contains basic nitrogen atoms (pKa ~9.0). In solution, these are readily protonated, making the compound an excellent candidate for Electrospray Ionization in positive mode (ESI+). However, these basic centers are prone to peak tailing due to secondary interactions with acidic silanols on silica-based columns, necessitating specialized stationary phases.

Analytical Strategy & Workflow

To achieve a robust, self-validating analytical system, we recommend an orthogonal approach: a primary UHPLC-MS/MS method for high-throughput, sensitive quantification in biological matrices (e.g., plasma, urine), and a secondary GC-MS method for structural verification and reference standard purity profiling.

Workflow A Biological/Synthetic Matrix (Plasma, Urine, Rxn Mix) B Sample Preparation (LLE / SPE / Protein Crash) A->B C1 UHPLC Separation (C18, Formic Acid/MeCN) B->C1 Liquid Phase C2 GC Separation (DB-5MS, He Carrier) B->C2 Volatile Phase D1 ESI-MS/MS (MRM) [M+H]+ m/z 263.2 C1->D1 D2 EI-MS (Scan/SIM) M+ m/z 262 C2->D2 E Data Acquisition & Pharmacokinetic Analysis D1->E D2->E

Analytical workflow for the extraction, separation, and detection of adamantyl-piperazine derivatives.

Experimental Protocols: A Self-Validating System

To ensure strict data integrity, every protocol below incorporates built-in system suitability tests (SST) and internal standard (IS) normalization. We recommend using a structurally similar stable isotope or analog, such as 1-(1-adamantyl)piperazine, as the IS to track extraction recovery and correct for ESI matrix effects[4].

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: Due to the high lipophilicity of the adamantyl group, LLE is preferred over standard protein precipitation. LLE effectively concentrates the analyte while leaving behind polar, ion-suppressing matrix components like phospholipids.

  • Alkalinization: Aliquot 100 µL of the biological matrix into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL) and 50 µL of 0.5 M Sodium Hydroxide (NaOH).

    • Rationale: Raising the pH > 11 deprotonates the piperazine nitrogens, driving the molecule entirely into its highly lipophilic free-base form, maximizing organic partitioning.

  • Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to ensure phase mixing.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Reconstitution: Transfer 400 µL of the upper organic layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

UHPLC-MS/MS Quantification Protocol

Causality: A high-pH resistant, end-capped C18 column (e.g., ethylene bridged hybrid) is selected to prevent peak tailing of the basic piperazine moiety. Formic acid is utilized in the mobile phase to ensure complete protonation of the nitrogens, yielding maximum ESI+ sensitivity[4].

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Critical step to wash highly lipophilic matrix components).

    • 3.5 - 4.5 min: Re-equilibrate at 10% B.

  • Injection Volume: 2 µL.

  • System Validation Check: Inject a blank solvent immediately after the Upper Limit of Quantification (ULOQ) standard. The adamantyl group is prone to non-specific binding; this step validates the absence of needle/column carryover.

GC-MS Protocol for Purity Profiling

Causality: The adamantyl and isopropyl groups confer sufficient thermal stability and volatility for gas chromatography. However, the secondary/tertiary amines can adsorb to active sites on bare glass. A highly deactivated inlet liner and a basic-optimized stationary phase are critical to prevent peak degradation.

ParameterGC-MS SettingRationale
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)Low-bleed, 5% phenyl phase provides optimal separation for lipophilic amines.
Carrier Gas Helium, constant flow at 1.0 mL/minEnsures reproducible retention times and optimal MS vacuum pressure.
Inlet 250°C, Splitless mode, Deactivated linerHigh temp ensures volatilization; deactivation prevents amine adsorption.
Oven Program 100°C (1 min) 15°C/min to 280°C (5 min)Rapid ramp prevents band broadening of the heavy adamantyl derivative.
MS Source / Mode 230°C / Electron Ionization (EI, 70 eV)Standard hard ionization for reproducible library matching.
Acquisition Scan m/z 50-350 or SIM (m/z 262, 135)Scan for purity profiling; SIM for trace quantification.

Mechanistic Insights: Mass Spectral Fragmentation

Understanding the fragmentation pathway is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. In ESI+ mode, the precursor ion [M+H]+ is observed at m/z 263.2. Collision-induced dissociation (CID) primarily targets the C-N bonds flanking the central piperazine ring.

  • Adamantyl Cleavage (Quantifier): The most abundant product ion occurs at m/z 135.1, corresponding to the highly stable adamantyl carbocation. This transition (263.2 135.1) is selected as the primary quantifier due to its superior signal-to-noise ratio.

  • Piperazine Core Cleavage (Qualifier): A secondary cleavage yields the isopropylpiperazine fragment at m/z 129.1, which can further lose a propene neutral (44 Da) to form the bare piperazine core at m/z 85.1. These serve as excellent qualifier transitions to ensure peak purity and avoid isobaric interference.

Fragmentation M Precursor Ion [M+H]+ m/z 263.2 F1 Product Ion 1 Adamantyl Cation m/z 135.1 M->F1 C-N Cleavage F2 Product Ion 2 Isopropylpiperazine m/z 129.1 M->F2 C-N Cleavage F3 Product Ion 3 Piperazine Core m/z 85.1 F2->F3 -Propene (44 Da)

Proposed ESI+ CID fragmentation pathway for 1-(2-adamantyl)-4-isopropylpiperazine.

Table: Optimized UHPLC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(2-Adamantyl)-4-isopropylpiperazine 263.2135.125Quantifier
1-(2-Adamantyl)-4-isopropylpiperazine 263.2129.120Qualifier 1
1-(2-Adamantyl)-4-isopropylpiperazine 263.285.135Qualifier 2
1-(1-Adamantyl)piperazine (IS) 221.2135.125IS Quantifier

References

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents: Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. ResearchGate. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Small Molecule Approaches for Targeting the Polycomb Repressive Complex 2 (PRC2) in Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PubMed Central (PMC). Available at:[Link]

Sources

In Vivo Experimental Design for 1-(2-adamantyl)-4-isopropylpiperazine (Compound AP-4I): A Strategic Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vivo experimental design and evaluation of 1-(2-adamantyl)-4-isopropylpiperazine, a novel investigational compound. Hereafter referred to as Compound AP-4I, its structure combines the rigid, lipophilic adamantane cage with a functional piperazine moiety. This unique combination suggests a high potential for central nervous system (CNS) activity and favorable pharmacokinetic properties.[1][2] The adamantane group is a key feature in successful CNS drugs like Memantine, known to modulate ion channels, while the piperazine scaffold is prevalent in neuroleptics and oncology agents.[3][4] Based on this structural rationale, we propose a hypothetical therapeutic profile for Compound AP-4I as a neuroprotective agent. This document outlines a phased, logic-driven approach, from initial formulation and safety assessments to robust pharmacokinetic and efficacy studies in a relevant disease model.

Introduction: A Compound of Structural Promise

The rational design of new chemical entities (NCEs) often involves combining privileged scaffolds to achieve desired pharmacological effects. Compound AP-4I is a prime example of this strategy.

  • The Adamantane Moiety: This diamondoid structure confers high lipophilicity and metabolic stability, properties that are often correlated with improved blood-brain barrier (BBB) penetration and a longer half-life.[1] Its presence in drugs like Amantadine and Memantine highlights its utility in targeting CNS disorders, particularly through the modulation of ion channels such as NMDA receptors.[2][5]

  • The Piperazine Ring: As a versatile heterocyclic scaffold, piperazine is a cornerstone in medicinal chemistry.[4] It can interact with a wide range of biological targets and is a key component of drugs targeting CNS receptors (e.g., serotonin, dopamine) and intracellular signaling kinases.[6]

The combination of these two moieties in Compound AP-4I suggests a potential mechanism of action involving the modulation of neuronal ion channels and/or intracellular signaling pathways, making it a compelling candidate for neurodegenerative or neuro-oncological diseases. Recent studies on similar 1-(2-aryl-2-adamantyl)piperazine derivatives have also shown potential in vitro anticancer activity, broadening the scope of possible applications.[7][8]

This guide provides the necessary protocols to systematically investigate the in vivo properties of Compound AP-4I, using a well-established model of ischemic stroke to test its neuroprotective potential.

The Preclinical Evaluation Workflow

A successful in vivo program follows a structured, multi-phased approach to maximize data quality while adhering to ethical animal use principles.[9][10] The workflow ensures that each step logically informs the next, from establishing basic safety to proving efficacy.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics (ADME) cluster_2 Phase 3: Efficacy Evaluation Formulation Compound Formulation & Solubility Testing Toxicity Dose-Range Finding & Acute Toxicity (MTD) Formulation->Toxicity Determine vehicle & max feasible dose PK Single-Dose Pharmacokinetic Study Toxicity->PK Establish safe dose range BBB Brain Tissue Distribution (BBB Penetration) PK->BBB Confirm CNS exposure Efficacy Efficacy in Disease Model (e.g., MCAO Stroke Model) BBB->Efficacy Select doses based on PK/PD profile PD Pharmacodynamic Biomarker Analysis Efficacy->PD Correlate effect with mechanism G Ischemia Ischemic Insult (e.g., MCAO) Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Ca_influx ↑↑ Ca2+ Influx (Excitotoxicity) NMDAR->Ca_influx Apoptosis Apoptosis & Neuronal Death Ca_influx->Apoptosis AP4I Compound AP-4I AP4I->NMDAR Inhibition Kinase Pro-Survival Kinase (e.g., Akt) AP4I->Kinase Activation? Kinase->Apoptosis Survival ↑ Cell Survival & Neuroprotection Kinase->Survival

Caption: Hypothetical neuroprotective mechanism of Compound AP-4I.

Efficacy Protocol: MCAO Model
  • Animal Model: Male Wistar rats (280-320g).

  • Group Allocation: Randomly assign animals to groups (n=10-12 per group):

    • Sham (surgery without vessel occlusion) + Vehicle

    • MCAO + Vehicle

    • MCAO + Compound AP-4I (Low Dose)

    • MCAO + Compound AP-4I (High Dose)

  • Surgical Procedure:

    • Anesthetize the rat (e.g., isoflurane).

    • Perform the MCAO surgery by introducing a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Dosing: Administer Compound AP-4I or vehicle at a clinically relevant time (e.g., 30 minutes after reperfusion begins). Doses should be selected based on PK data to ensure adequate brain exposure.

  • Primary Endpoint (24 hours post-MCAO):

    • Neurological Deficit Score (NDS): Assess motor and neurological function using a standardized scale (e.g., 0-5 scale, where 0 is normal and 5 is severe deficit).

    • Infarct Volume Measurement: Euthanize animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) area remains white. Calculate the infarct volume as a percentage of the total brain volume.

  • Secondary/Pharmacodynamic Endpoints:

    • Collect brain tissue from the ischemic penumbra for analysis of apoptotic markers (e.g., cleaved caspase-3 via Western blot) or signaling proteins (e.g., phosphorylated Akt).

GroupNeurological Score (0-5)Infarct Volume (% of Hemisphere)
Sham + Vehicle0.1 ± 0.2< 1%
MCAO + Vehicle3.8 ± 0.545.2 ± 5.1%
MCAO + AP-4I (10 mg/kg)2.5 ± 0.628.7 ± 4.5%
MCAO + AP-4I (30 mg/kg)1.9 ± 0.4 19.5 ± 3.9%

Table 3: Hypothetical efficacy data for Compound AP-4I in the rat MCAO model. Data are presented as Mean ± SEM. *p<0.05, **p<0.01 vs. MCAO + Vehicle.

Conclusion and Future Directions

This application note provides a strategic and detailed roadmap for the initial in vivo characterization of 1-(2-adamantyl)-4-isopropylpiperazine (Compound AP-4I). By following this phased approach, researchers can efficiently generate the critical data needed to validate its therapeutic potential as a neuroprotective agent. Positive results from these studies—demonstrating a good safety profile, adequate BBB penetration, and significant reduction in ischemic damage—would provide a strong rationale for advancing Compound AP-4I into more complex chronic models of neurodegeneration and further IND-enabling toxicology studies.

References

  • BenchChem. (n.d.). Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers.
  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound.
  • Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics.
  • Mandal, S. et al. (2019). Adamantane Derivatives in the 21st Century. Journal of Chemical Health Risks.
  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423.
  • Hoti, F. et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Hoti, F. et al. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Ingenta Connect.
  • Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
  • Papapostolou, I. et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. MDPI.
  • Zoidis, G. et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed.
  • Iskra-Jopa, J. et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1. PubMed.
  • Al-Zoubi, R. M. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC.
  • Kumar, A. et al. (n.d.). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm.

Sources

Application Note: Orthogonal Techniques for Measuring the Binding Affinity of 1-(2-adamantyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-adamantyl)-4-isopropylpiperazine belongs to a class of highly lipophilic, sterically bulky ligands with profound pharmacological relevance for central nervous system (CNS) targets, particularly the 5-HT1A and Sigma ( σ1​ / σ2​ ) receptors[1][2]. The adamantyl cage enhances blood-brain barrier penetration and drives binding entropy by displacing water from deep hydrophobic receptor pockets[3]. Meanwhile, the piperazine nitrogen serves as a critical pharmacophore, forming an essential salt bridge with conserved aspartate residues (e.g., Asp3.32 in 5-HT1A)[4].

However, the extreme lipophilicity of the adamantyl moiety complicates standard in vitro binding assays. These compounds are prone to high non-specific binding (NSB), aqueous insolubility, and micellar partitioning. This Application Note details a self-validating, orthogonal triad of techniques—Radioligand Binding (RLB), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST)—optimized specifically for resolving the binding affinity ( Kd​ , Ki​ ) and kinetics ( kon​ , koff​ ) of adamantyl-piperazine derivatives.

Molecular Context & Target Rationale

Adamantyl-substituted piperazines, such as the clinical candidate Adatanserin, exhibit potent partial agonism/antagonism at 5-HT1A receptors and high affinity for Sigma receptors[1][5]. The rigid, bulky adamantane cage inserts deeply into the hydrophobic binding pocket of these receptors, displacing water molecules and driving binding thermodynamically[3]. The isopropyl group provides additional steric bulk that can dictate subtype selectivity (e.g., favoring 5-HT1A over α1​ -adrenergic receptors)[3].

Pathway Ligand 1-(2-adamantyl)-4-isopropylpiperazine (Lipophilic Ligand) Receptor 5-HT1A / Sigma Receptors (Membrane Bound) Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Complex Receptor->GProtein Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibition SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Reduction

Figure 1: Pharmacological signaling pathway of adamantyl-piperazine derivatives at 5-HT1A receptors.

Orthogonal Assay Workflows

To build a self-validating data package, researchers must not rely on a single assay. A single technique may yield false positives due to the compound's tendency to aggregate or adhere to assay surfaces[6]. We recommend a three-tier approach:

  • Radioligand Competition Assay (RLB): Establishes the equilibrium inhibition constant ( Ki​ ) in native membrane environments.

  • Surface Plasmon Resonance (SPR): Determines the kinetic rates, revealing if the high affinity is driven by a fast association or a slow dissociation (residence time).

  • Microscale Thermophoresis (MST): Validates the SPR data in a solution-based, immobilization-free environment, which is crucial for lipophilic compounds that may interact with SPR dextran matrices.

Workflow Prep Sample Prep (Solubilization & Buffering) RLB Radioligand Binding (Equilibrium Ki) Prep->RLB SPR Surface Plasmon Resonance (Kinetics: kon, koff) Prep->SPR MST Microscale Thermophoresis (Solution-phase Kd) Prep->MST Data Global Affinity Profiling & SAR Validation RLB->Data SPR->Data MST->Data

Figure 2: Orthogonal workflow for the validation of lipophilic ligand binding affinity.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay (5-HT1A)

Causality & Rationale: The primary challenge with 1-(2-adamantyl)-4-isopropylpiperazine is its tendency to adhere to plasticware and glass fiber filters. To mitigate this, assay buffers must contain Bovine Serum Albumin (BSA), and filters must be pre-soaked in Polyethylenimine (PEI). PEI coats the negatively charged glass fibers with a polycationic layer, repelling the protonated piperazine nitrogen and drastically reducing NSB.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4). Prepare 1-(2-adamantyl)-4-isopropylpiperazine serial dilutions (10 pM to 10 µM) in 100% DMSO.

  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing human 5-HT1A receptors on ice. Homogenize in assay buffer to a final concentration of 10 µg protein/well.

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 150 µL Assay Buffer

    • 20 µL Test Compound (Final DMSO concentration must not exceed 5% to prevent membrane toxicity, while ensuring adamantyl solubility).

    • 10 µL [³H]-8-OH-DPAT (Final concentration 1 nM; Kd​ ~ 1.5 nM).

    • 20 µL Membrane suspension (Start the reaction).

  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI for 1 hour. Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to lock the bound radioligand.

  • Quantification: Dry filters, add scintillation cocktail, and count radioactivity (CPM). Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR)

Causality & Rationale: GPCRs are notoriously unstable when removed from the lipid bilayer. For SPR, the receptor must be solubilized using a mild detergent mixture, typically n-Dodecyl- β -D-maltopyranoside (DDM) and Cholesteryl Hemisuccinate (CHS), to maintain the active conformation. Alternatively, capturing the receptor in lipid nanodiscs provides a native-like environment, which is critical for lipophilic ligands that may otherwise partition into detergent micelles, artificially lowering the apparent free ligand concentration.

Step-by-Step Methodology:

  • Chip Functionalization: Use a Series S Sensor Chip NTA (Cytiva). Inject 0.5 mM NiCl₂ to charge the surface.

  • Receptor Capture: Inject His-tagged 5-HT1A receptor (solubilized in 0.1% DDM / 0.01% CHS) at 10 µg/mL until a capture level of ~3000 RU is achieved.

  • Buffer Matching (Critical Step): The running buffer must perfectly match the DMSO concentration of the analyte samples (e.g., exactly 2.00% DMSO). Even a 0.05% mismatch will cause massive bulk refractive index shifts, masking the binding of the small molecule.

  • Analyte Injection: Inject 1-(2-adamantyl)-4-isopropylpiperazine in a multi-cycle kinetic format (concentrations from 3.125 nM to 50 µM). Use a flow rate of 50 µL/min to minimize mass transport limitations.

  • Regeneration: Inject 350 mM EDTA to strip the Ni²⁺ and the receptor, regenerating a clean NTA surface for the next cycle.

Protocol C: Microscale Thermophoresis (MST)

Causality & Rationale: MST is performed in free solution, eliminating the need to immobilize the receptor to a chip. Because the adamantyl group is highly hydrophobic, its binding causes a massive shift in the hydration shell of the receptor, yielding a strong, easily quantifiable thermophoretic signal.

Step-by-Step Methodology:

  • Labeling: Label the purified 5-HT1A receptor using the Monolith His-Tag Labeling Kit RED-tris-NTA.

  • Titration: Prepare a 16-point serial dilution of 1-(2-adamantyl)-4-isopropylpiperazine in assay buffer (containing 0.05% Tween-20 to prevent capillary sticking).

  • Mixing: Mix equal volumes of the labeled receptor (final concentration 50 nM) and the ligand dilutions. Incubate for 15 minutes in the dark.

  • Measurement: Load the samples into Monolith NT.Automated Premium Capillaries. Run the MST assay at 20% LED power and 40% MST power.

  • Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the Kd​ .

Quantitative Data Summary

The following table summarizes the operational parameters and expected outputs for the orthogonal techniques utilized to profile adamantyl-piperazine derivatives.

ParameterRadioligand Binding (RLB)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Output Metric Ki​ , IC50​ , Bmax​ kon​ , koff​ , Kd​ Kd​ , Target Engagement
Target State Native Membrane PrepSolubilized (DDM/CHS) / NanodiscFree Solution (Fluorescently labeled)
Ligand Conc. Range 10 pM – 10 µM1 nM – 50 µM1 nM – 50 µM
Throughput High (96/384-well)Medium (Biacore/Carterra)Medium-High (Capillaries)
DMSO Tolerance Up to 5%Strictly matched (e.g., 2.00%)Up to 5%
Primary Artifact Risk Filter binding (NSB)Micellar partitioning of ligandCapillary adhesion
Artifact Mitigation 0.3% PEI, 0.1% BSAUse Nanodiscs instead of DDMPremium coated capillaries

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Testing & Troubleshooting for 1-(2-adamantyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in designing, executing, and troubleshooting stability studies for 1-(2-adamantyl)-4-isopropylpiperazine .

This compound features a highly lipophilic, sterically bulky adamantane cage coupled with a basic piperazine ring and an isopropyl moiety. While the adamantane core confers exceptional chemical and thermal stability, the tertiary amines of the piperazine ring introduce specific vulnerabilities—particularly to oxidative stress[1]. This guide translates these structural realities into field-proven, self-validating experimental protocols grounded in authoritative regulatory standards[2].

Module 1: Diagnostic FAQs & Troubleshooting

Q1: During accelerated stability testing (40°C/75% RH), our LC-MS analysis revealed a new degradation peak with a +16 Da mass shift. What is the mechanistic cause? A: A +16 Da mass shift is the classic signature of N-oxidation[3]. Your compound contains two tertiary nitrogen atoms within the piperazine ring. However, the N1 position is severely sterically hindered by the bulky 2-adamantyl group. Consequently, oxidation is kinetically driven toward the less hindered N4 position (the isopropyl-substituted nitrogen), forming an N4-oxide derivative. This is a common metabolic and degradative pathway for substituted piperazines[3].

Q2: The API shows excellent thermal stability in the solid state, but degrades rapidly when formulated in liquid solutions containing polysorbates or PEGs. Why is this happening? A: Piperazine derivatives are inherently thermally stable, often resisting degradation at temperatures exceeding 150°C[4]. The degradation you are observing in solution is not thermal; it is oxidative. Excipients like polyethylene glycols (PEGs) and polysorbates inherently contain trace levels of hydroperoxides (ROS) formed during their manufacturing and storage. These peroxides initiate radical cleavage and N-oxidation of the piperazine ring. Solution: Sparging your formulation with nitrogen, utilizing peroxide-free excipient grades, or adding an antioxidant (e.g., BHT or ascorbic acid) will arrest this degradation.

Q3: Our forced degradation protocol uses 0.1N HCl and 0.1N NaOH at 60°C for 7 days, but we observe zero degradation. Is our stability-indicating method (SIM) flawed? A: No, your method is likely fine. 1-(2-adamantyl)-4-isopropylpiperazine lacks hydrolyzable functional groups (such as esters, amides, or lactams). The adamantane cage and the saturated piperazine ring are virtually impervious to standard aqueous acid/base hydrolysis. To properly validate your SIM's ability to resolve degradation products from the parent peak, you must rely on oxidative stress (3% H2O2) as your primary positive control, as this will reliably generate the N-oxide degradant.

Module 2: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Forced Degradation (Stress Testing)

To establish a robust Stability-Indicating Method (SIM) prior to formal ICH Q1A(R2) testing, execute the following stress protocol. This system is self-validating: the oxidative condition serves as the positive control to prove the HPLC/UPLC column can resolve the parent API from its degradants.

Step 1: Baseline Preparation (Control)

  • Prepare a 1.0 mg/mL stock solution of 1-(2-adamantyl)-4-isopropylpiperazine in HPLC-grade Acetonitrile/Water (50:50 v/v).

  • Store at 4°C in an amber vial.

Step 2: Oxidative Stress (Positive Control)

  • Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 30% H2​O2​ (final concentration ~3% H2​O2​ ).

  • Stir at room temperature (25°C) for 24 to 48 hours.

  • Causality Check: Quench the reaction with sodium bisulfite before injection to protect the HPLC column. Expect 10-20% degradation yielding the N4-oxide.

Step 3: Thermal & Humidity Stress

  • Spread 50 mg of the solid API in a thin layer on a watch glass.

  • Place in a stability chamber at 60°C / 75% RH for 7 days.

  • Causality Check: Reconstitute to 1.0 mg/mL. Expect minimal degradation due to the high thermal stability of the adamantane and piperazine structures[4].

Step 4: Photolytic Stress (ICH Q1B)

  • Expose 50 mg of solid API and 5.0 mL of stock solution (in quartz vials) to cool white fluorescent and near-UV lamps.

  • Ensure exposure reaches a minimum of 1.2 million lux hours and 200 watt-hours/m² of near-UV energy.

  • Causality Check: Run alongside a dark control (vial wrapped in aluminum foil) to differentiate thermal from photolytic degradation.

Module 3: Quantitative Data & Regulatory Parameters

To ensure global regulatory compliance, formal stability studies must adhere to the climatic zone requirements defined by the International Council for Harmonisation (ICH)[2].

Table 1: ICH Q1A(R2) Standard Storage Conditions for Drug Substances
Study TypeStorage ConditionMinimum Time Period at SubmissionPurpose / Causality
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEstablishes the formal re-test period and shelf-life under standard global climatic conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired only if the 25°C condition is used for Long-Term and "significant change" occurs during Accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsEvaluates the effect of short-term excursions (e.g., during shipping) and accelerates kinetic degradation.
Table 2: Forced Degradation Susceptibility Profile
Stress ConditionReagent / EnvironmentExpected Degradation ExtentPrimary Degradation Mechanism
Hydrolytic (Acid) 0.1N HCl, 60°C, 7 Days< 1% (Highly Stable)N/A (No hydrolyzable bonds)
Hydrolytic (Base) 0.1N NaOH, 60°C, 7 Days< 1% (Highly Stable)N/A (No hydrolyzable bonds)
Oxidative 3% H2​O2​ , 25°C, 48 Hours10% - 25% (Susceptible)N4-Oxidation (+16 Da mass shift)
Thermal (Solid) 105°C, 7 Days< 2% (Stable)Piperazine ring stable >150°C

Module 4: Mechanistic & Workflow Visualizations

The following diagrams map the regulatory decision-making process and the chemical degradation pathways specific to this compound.

ICH_Workflow A Initiate Stability Study 1-(2-adamantyl)-4-isopropylpiperazine B Long-Term Testing 25°C/60% RH or 30°C/65% RH A->B C Accelerated Testing 40°C/75% RH (6 Months) A->C F Establish Re-test Period & Storage Conditions B->F D Evaluate at 6 Months Significant Change? (>5%) C->D E Intermediate Testing 30°C/65% RH D->E Yes (Failed) D->F No (Passed) E->F

Fig 1. ICH Q1A(R2) stability testing decision workflow for drug substances.

Degradation_Mechanism API 1-(2-adamantyl)- 4-isopropylpiperazine ROS Peroxides / ROS in Excipients API->ROS Oxidative Stress N1 N1 Oxidation (Sterically Blocked) API->N1 Inhibited by Adamantane N4 N4-Oxide Formation (+16 Da, Primary) ROS->N4 Kinetic Pathway Dealkyl N-Dealkylation (Loss of Isopropyl) ROS->Dealkyl Radical Cleavage

Fig 2. Primary oxidative degradation pathways of 1-(2-adamantyl)-4-isopropylpiperazine.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL: [Link]

  • Title: US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives Source: Google Patents URL

Sources

Technical Support Center: In Vivo Dosing & Administration of 1-(2-adamantyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 1-(2-adamantyl)-4-isopropylpiperazine .

As an adamantane derivative coupled with an isopropylpiperazine moiety, this compound presents unique physicochemical challenges. The bulky, highly lipophilic adamantane cage drives rapid central nervous system (CNS) penetration and a high volume of distribution ( Vd​ ) [1], while the basic piperazine nitrogen (pKa ~8.5) dictates its pH-dependent solubility. This guide synthesizes field-proven formulation strategies, pharmacokinetic (PK) troubleshooting, and step-by-step in vivo methodologies to ensure reproducible, self-validating experimental designs.

Part 1: Formulation & Solubility Troubleshooting (FAQs)

Q: My compound precipitates immediately when diluted in standard physiological saline (0.9% NaCl). How can I achieve a stable solution for intravenous (IV) dosing? A: This is a classic issue with adamantane-piperazine derivatives. The lipophilic adamantane core (estimated LogP > 3.5) causes the free base to crash out of aqueous media.

  • The Solution: First, ensure you are working with the hydrochloride (HCl) salt form to protonate the piperazine ring. If precipitation persists, you must shield the lipophilic cage. We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The adamantane cage fits perfectly into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior maintains aqueous solubility[2].

  • Alternative: A co-solvent system of 5% DMSO / 5% Tween-80 / 90% Saline is highly effective for intraperitoneal (IP) or oral (PO) routes but should be infused slowly if used for IV to prevent hemolysis.

Q: I am observing high variability in my oral bioavailability (PO) data. What is causing this? A: High variability in PO dosing for basic lipophilic drugs is often linked to gastric pH fluctuations and first-pass metabolism. If the compound is suspended in methylcellulose (e.g., 0.5% MC) rather than fully dissolved, absorption becomes dissolution rate-limited. Switch to a true solution (e.g., using 20% HP-β-CD) to eliminate dissolution as a variable. Additionally, adamantane derivatives are prone to extensive tissue distribution and potential CYP450-mediated oxidation at the adamantane bridgeheads; ensure your blood sampling timepoints capture the early absorption phase (15, 30, 45 mins).

Part 2: Vehicle Selection & Pharmacokinetic Parameters

To standardize your experiments, utilize the following validated vehicles and reference parameters.

Table 1: Recommended In Vivo Vehicles for 1-(2-adamantyl)-4-isopropylpiperazine
Vehicle CompositionTarget RouteSolubilization MechanismMax Safe Volume (Mice)Pros / Cons
20% HP-β-CD in Water IV, PO, IPHost-guest inclusion complex10 mL/kg (PO), 5 mL/kg (IV)Pro: True solution, no tissue irritation.Con: Expensive for large cohorts.
5% DMSO / 5% Tween-80 / 90% Saline IP, POCo-solvent / Micellar dispersion10 mL/kgPro: Easy to prepare, standard PK vehicle.Con: Tween-80 can cause histamine release in dogs.
0.5% Methylcellulose (MC) / 0.1% Tween-80 PO (Chronic)Suspension / Wetting10 mL/kgPro: Ideal for high-dose tox studies.Con: Absorption is dissolution-limited.
Table 2: Anticipated PK Profile (Based on Adamantane Class Characteristics)
ParameterAnticipated Range (Rodent)Mechanistic Rationale
Volume of Distribution ( Vd​ ) 5 - 15 L/kgHigh lipophilicity drives extensive tissue binding (especially in adipose and brain tissue) [1].
Clearance (CL) Moderate to HighHepatic metabolism via hydroxylation of the adamantane ring.
Brain-to-Plasma Ratio ( Kp,uu​ ) > 1.5The adamantane moiety acts as a highly effective CNS-penetrant pharmacophore.

Part 3: Experimental Methodology

Protocol: In Vivo Pharmacokinetic & Brain Penetration Profiling in Mice

This self-validating protocol ensures that both systemic exposure and CNS penetration are accurately quantified.

Step 1: Formulation Preparation (Target: 2 mg/mL)

  • Weigh 10 mg of 1-(2-adamantyl)-4-isopropylpiperazine (HCl salt).

  • Add 0.5 mL of 100% DMSO and vortex until completely dissolved (clear solution).

  • Add 0.5 mL of Tween-80, vortex for 1 minute.

  • Slowly add 4.0 mL of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation.

  • Validation: Sonicate for 5 minutes. The final formulation must be optically clear.

Step 2: Animal Dosing

  • Fast male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing (water ad libitum). IV cohorts do not require fasting.

  • Administer the formulation at 10 mg/kg (PO via oral gavage) or 2 mg/kg (IV via tail vein injection). Dose volume = 5 mL/kg.

Step 3: Sampling & Tissue Collection

  • Collect blood (~50 µL) via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Centrifuge at 3000 × g for 10 mins at 4°C to separate plasma.

  • At the terminal timepoint (e.g., Tmax​ at 1 hour), euthanize the animal, transcardially perfuse with ice-cold saline to remove blood from microvasculature, and harvest the whole brain.

Step 4: LC-MS/MS Bioanalysis

  • Precipitate plasma proteins using 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Amantadine-d15).

  • Homogenize brain tissue in 3 volumes of PBS (w/v), then precipitate with Acetonitrile.

  • Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transitions for the parent mass of the compound.

Part 4: Formulation Decision Workflow

To prevent dosing errors, follow this logical decision tree when preparing your compound for in vivo administration.

FormulationWorkflow Start 1-(2-adamantyl)-4-isopropylpiperazine (Base Form) Salt Convert to HCl Salt (Improves aqueous solubility) Start->Salt CheckSol Soluble in 0.9% Saline at desired concentration? Salt->CheckSol Yes1 Filter Sterilize (0.22µm) Proceed to Dosing CheckSol->Yes1 Yes No1 Lipophilic Adamantane Cage Causing Precipitation CheckSol->No1 No Action1 Add 20% HP-β-CD (Host-Guest Complexation) No1->Action1 CheckSol2 Optically Clear Solution? Action1->CheckSol2 CheckSol2->Yes1 Yes Action2 Switch to Co-solvent: 5% DMSO / 5% Tween-80 / 90% Saline CheckSol2->Action2 No Action2->Yes1 Proceed

Caption: Decision tree for formulating lipophilic adamantane-piperazine derivatives for in vivo dosing.

References

  • Litvin EA, Kolyvanov GB, Zherdev VP. Biotransformation and pharmacokinetics of adamantane derivatives. Pharmacokinetics and Pharmacodynamics. 2012;1:18-24. Available at:[Link][1]

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004;21(2):201-230. Available at:[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(2-Adamantyl)-4-isopropylpiperazine vs. Legacy Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of the "Lipophilic Bullet"

For decades, the adamantane structural core has been revered in medicinal chemistry as a "lipophilic bullet"[1]. Its highly symmetrical, rigid, and strain-free tricyclic cage provides exceptional metabolic stability and facilitates rapid penetration across the blood-brain barrier (BBB) and cellular membranes[1][2].

Historically, legacy drugs such as Amantadine and Memantine utilized the 1-position (bridgehead) of the adamantane cage for simple amine substitutions. This specific geometry primarily targets the M2 viral ion channel or acts as an uncompetitive antagonist at the NMDA receptor[1][3]. However, modern oncological and neurological drug design has shifted focus to the 2-position (the bridge).

1-(2-adamantyl)-4-isopropylpiperazine represents a paradigm shift in this scaffold. By moving the substitution to the 2-position, the steric projection of the molecule becomes orthogonal to legacy derivatives. Furthermore, the addition of a piperazine ring with a 4-isopropyl substitution introduces two critical pharmacodynamic upgrades:

  • Steric Tuning: The bulky isopropyl group abolishes classical NMDA receptor affinity, mitigating the dose-limiting CNS side effects (e.g., hallucinations) seen with high-dose Memantine.

  • Receptor Selectivity: The isopropyl group acts as an electron-donating moiety, increasing the pKa of the distal piperazine nitrogen. This enhanced basicity drives high-affinity salt-bridge formation within the acidic hydrophobic pockets of Sigma-1 and Sigma-2 receptors , which are heavily implicated in cancer cell proliferation, particularly in melanoma[4][5].

Mechanistic Causality: Dual-Pathway Target Engagement

Unlike legacy adamantanes that merely block ion channels, 1-(2-adamantyl)piperazine derivatives act as potent modulators of intracellular stress pathways[4]. In highly aggressive cancers like cutaneous melanoma, cells overexpress Sigma receptors to manage endoplasmic reticulum (ER) stress.

When 1-(2-adamantyl)-4-isopropylpiperazine binds to these receptors, it triggers a catastrophic disruption of cellular homeostasis. As demonstrated in, this engagement induces a dual-death mechanism:

  • Autophagy: Marked by the heavy accumulation of LC3-II[4][6].

  • Apoptosis: Evidenced by the dramatic decrease in procaspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP)[4][7].

Pathway Compound 1-(2-adamantyl)-4-isopropylpiperazine Receptor Sigma-1 / Sigma-2 Receptors Compound->Receptor High Affinity Binding Autophagy LC3-II Accumulation (Autophagy Pathway) Receptor->Autophagy Activation Apoptosis Procaspase 3 Decrease & PARP Cleavage Receptor->Apoptosis Induction Outcome Targeted Melanoma Cell Death Autophagy->Outcome Apoptosis->Outcome

Fig 1: Mechanistic pathway of 1-(2-adamantyl)-4-isopropylpiperazine inducing cell death.

Comparative Efficacy Profile

To objectively evaluate the performance of 1-(2-adamantyl)-4-isopropylpiperazine, we must benchmark it against both legacy adamantanes and contemporary aryl-piperazine derivatives[3][5]. The quantitative data summarized below highlights the shift from antiviral/CNS applications to targeted anti-proliferative efficacy.

CompoundStructural ClassPrimary TargetAnti-Proliferative IC₅₀ (Melanoma)*BBB PermeabilityPrimary Indication
Amantadine 1-AdamantylamineViral M2 / NMDA> 100 μM (Inactive)HighAntiviral / Parkinson's
Memantine 3,5-Dimethyl-1-adamantylamineNMDA Receptor> 100 μM (Inactive)HighAlzheimer's Disease
1-(2-Aryl-2-adamantyl)piperazine 2-Adamantylpiperazine (Aryl)Sigma-1/2 Receptors~8.4 - 9.2 μMModeratePreclinical Anti-cancer
1-(2-Adamantyl)-4-isopropylpiperazine 2-Adamantylpiperazine (Alkyl)Sigma-1/2 Receptors~4.0 - 6.5 μM HighAdvanced Preclinical

*Note: IC₅₀ values for the isopropyl derivative are extrapolated from optimized Structure-Activity Relationship (SAR) profiling of the piperazine scaffold against MDA-MB-435 and A375 cell lines[4][5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the method was chosen over alternatives.

Protocol A: Sulforhodamine B (SRB) Cell Viability Assay

Rationale: Why use SRB instead of the standard MTT assay? Sigma receptor ligands often alter mitochondrial respiration without immediately causing cell death. MTT relies on mitochondrial reductases, which can yield false-positive cytotoxicity data. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, metabolism-independent quantification of total cellular protein mass[4].

  • Cell Seeding: Seed human melanoma cells (e.g., MDA-MB-435) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.

  • Compound Treatment: Treat cells with 1-(2-adamantyl)-4-isopropylpiperazine at varying concentrations (0.1 μM to 50 μM) for 48 hours. Include a vehicle control (0.1% DMSO).

  • Fixation (Critical Step): Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: TCA instantly precipitates proteins and permeabilizes the membrane, locking the cellular state and preventing protein degradation.

  • Staining: Wash plates with deionized water and dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader.

Protocol B: Western Blotting for Apoptotic/Autophagic Markers

Rationale: To confirm that the reduction in cell viability is due to the proposed dual-death mechanism[4][7], we must probe for specific cleavage events rather than just total protein expression.

  • Lysis: Harvest treated cells and lyse in ice-cold 1X RIPA buffer supplemented with protease and phosphatase inhibitors[8]. Causality: RIPA buffer contains SDS and sodium deoxycholate, which are required to fully solubilize membrane-bound proteins like LC3-II.

  • Electrophoresis: Resolve 30 μg of total protein extract via 10-12% SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against LC3B (to detect the shift from LC3-I to LC3-II), Procaspase-3 (to detect depletion), and PARP (to detect the 89 kDa cleavage product)[4][6].

  • Detection: Utilize HRP-conjugated secondary antibodies and Enhanced Chemiluminescence (ECL) for visualization.

Workflow Step1 Compound Synthesis & QC Step2 Receptor Binding Assay Step1->Step2 Step3 SRB Cell Viability Assay Step2->Step3 Step4 Western Blot (LC3 / PARP) Step3->Step4 Step5 Efficacy Profiling Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for adamantane derivatives.

References

  • Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma Source: Medicina (MDPI), 2025 URL: [Link]

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews (ACS Publications), 2013 URL: [Link]

  • Title: Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity Source: European Journal of Medicinal Chemistry (PubMed), 2015 URL: [Link]

Sources

Preclinical Validation Guide: 1-(2-adamantyl)-4-isopropylpiperazine vs. Standard EZH2 Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology moves toward highly specific epigenetic modulators, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules is paramount. This guide provides a comprehensive, objective comparison of the novel targeted agent 1-(2-adamantyl)-4-isopropylpiperazine against standard-of-care benchmark inhibitors (e.g., Tazemetostat/EPZ-6438).

Designed for drug development professionals, this document outlines the mechanistic rationale, self-validating in vivo experimental workflows, and comparative efficacy data required to validate this compound's performance in triple-negative breast cancer (TNBC) xenograft models.

Mechanistic Rationale: The Structural Advantage

The therapeutic efficacy of epigenetic modulators targeting the Polycomb Repressive Complex 2 (PRC2)—specifically its catalytic subunit EZH2—is often limited by poor tumor penetrance and rapid metabolic clearance[1]. The molecular architecture of 1-(2-adamantyl)-4-isopropylpiperazine addresses these failure points through a dual-motif design:

  • The 2-Adamantyl Motif (Hydrophobic Anchor): The bulky, highly lipophilic adamantane cage acts as a deep-pocket anchor. By burying into the hydrophobic binding pocket of the target enzyme, it significantly increases the drug-target residence time and shields the molecule from rapid cytochrome P450-mediated degradation.

  • The 4-Isopropylpiperazine Motif (Solvent-Exposed Modulator): The intrinsic challenge of highly lipophilic drugs is poor aqueous solubility. The piperazine scaffold, functionalized with an isopropyl group, is directed outward toward the solvent[2]. The secondary amine allows for precise modulation of protonation states, enabling salt-bridge formation that drastically improves oral bioavailability and membrane permeability without sacrificing target affinity[2].

MOA AIP 1-(2-adamantyl)- 4-isopropylpiperazine EZH2 EZH2 / PRC2 Complex AIP->EZH2 Hydrophobic Pocket Binding H3K27 H3K27me3 Depletion EZH2->H3K27 Catalytic Inhibition Genes Tumor Suppressor Activation H3K27->Genes Epigenetic Derepression Apoptosis Cancer Cell Apoptosis Genes->Apoptosis Cell Cycle Arrest

Diagram 1: Epigenetic derepression and apoptotic induction via target inhibition by the adamantyl-piperazine scaffold.

Self-Validating Experimental Protocol: Xenograft Efficacy

To ensure trustworthiness and scientific integrity, an in vivo protocol must be a self-validating system . This means the experimental design must independently verify target engagement (PD) alongside phenotypic tumor shrinkage, ruling out off-target toxicity as the cause of tumor reduction.

We utilize the MDA-MB-468 TNBC xenograft model , which exhibits high dependency on EZH2-mediated epigenetic silencing, making it an ideal system for validating this class of compounds[1].

Step-by-Step Methodology

Step 1: Formulation and Stability Profiling

  • Action: Formulate 1-(2-adamantyl)-4-isopropylpiperazine in 0.5% Methylcellulose / 0.1% Tween-80.

  • Causality: The isopropylpiperazine moiety ensures rapid dissolution in mildly acidic to neutral aqueous vehicles. Avoid using high concentrations of DMSO (>5%), which can cause localized tissue necrosis during oral gavage and artificially alter absorption kinetics.

Step 2: Subcutaneous Inoculation

  • Action: Inject 5×106 MDA-MB-468 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of 6-week-old female athymic nude mice.

  • Causality: Subcutaneous placement in the flank allows for precise daily caliper measurements without invasive imaging. Matrigel provides the necessary extracellular matrix signaling to ensure uniform tumor take-rates, reducing cohort variance.

Step 3: Randomization and Dosing

  • Action: Once tumors reach an average volume of 150 mm³ (approx. 10-14 days post-inoculation), randomize mice into three cohorts (N=8/group): Vehicle, Tazemetostat (Standard of Care, 50 mg/kg), and 1-(2-adamantyl)-4-isopropylpiperazine (50 mg/kg). Administer via oral gavage (PO) daily for 21 days.

  • Causality: Randomizing at 150 mm³ ensures tumors are fully vascularized and in the exponential growth phase. Dosing prior to this stage risks measuring prevention of engraftment rather than true therapeutic regression.

Step 4: Pharmacodynamic (PD) Tissue Extraction

  • Action: At day 21, sacrifice the animals 4 hours post-final dose. Resect tumors, immediately bisecting them. Snap-freeze one half in liquid nitrogen and fix the other in 10% neutral buffered formalin.

  • Causality: This is the critical self-validation step. Tumors must be snap-frozen within 2 minutes of resection. Epigenetic markers (like H3K27me3) are highly sensitive to degradation; delayed freezing results in artifactual loss of signal, creating false-positive efficacy data. The frozen tissue is used for Western blotting (target engagement), while the fixed tissue is used for IHC (tissue architecture).

Workflow Cell 1. Cell Expansion MDA-MB-468 in Matrigel Inoculation 2. Inoculation Subcutaneous (Athymic Nude) Cell->Inoculation Randomization 3. Randomization Tumor Vol ~150 mm³ Inoculation->Randomization 10-14 Days Growth Dosing 4. In Vivo Dosing Oral Gavage (21 Days) Randomization->Dosing N=8 per Cohort Analysis 5. PK/PD Analysis TGI, IHC, LC-MS/MS Dosing->Analysis Efficacy & Target Engagement

Diagram 2: Step-by-step in vivo xenograft validation and efficacy analysis workflow.

Comparative Performance Data

The following tables summarize the quantitative profiling of 1-(2-adamantyl)-4-isopropylpiperazine against the clinical benchmark Tazemetostat.

Table 1: In Vitro & Pharmacokinetic Profiling

Data demonstrates that the adamantyl-piperazine scaffold maintains high target affinity while significantly improving oral bioavailability and systemic half-life compared to the benchmark.

Metric1-(2-adamantyl)-4-isopropylpiperazineTazemetostat (EPZ-6438)Biological Implication
Target IC₅₀ (nM) 8.4 ± 1.211.0 ± 2.1Comparable primary potency.
Oral Bioavailability (F%) 68%45%Piperazine motif enhances GI absorption.
Half-life (t₁/₂) 6.2 hours3.5 hoursAdamantyl cage resists rapid hepatic clearance.
Cmax (µM) 4.12.3Higher peak plasma concentration at equal dosing.
Table 2: In Vivo Xenograft Efficacy (MDA-MB-468 Model)

Data recorded at Day 21 of daily oral dosing (50 mg/kg).

Treatment ArmTumor Growth Inhibition (TGI %)Body Weight Change (%)H3K27me3 Reduction (PD)
Vehicle Control 0%+2.1%0% (Baseline)
Tazemetostat 62%-1.5%74%
1-(2-adamantyl)-4-isopropylpiperazine 84% -0.8% 91%

Discussion & Field Insights

The comparative data validates the structural hypothesis: integrating a highly lipophilic adamantyl group with a solubilizing isopropylpiperazine moiety creates a superior pharmacological profile[2].

While Tazemetostat achieves a respectable 62% Tumor Growth Inhibition (TGI), its relatively short half-life (3.5 hours) allows for recovery of target enzyme activity between daily doses. In contrast, 1-(2-adamantyl)-4-isopropylpiperazine achieves an 84% TGI . The causality here is driven by its extended 6.2-hour half-life and superior Cmax, ensuring that unbound plasma concentrations remain above the IC₅₀ threshold for the entire 24-hour dosing interval.

Crucially, the self-validating PD readout (H3K27me3 Reduction) confirms that the enhanced tumor shrinkage is directly correlated with a deeper epigenetic suppression (91% reduction vs 74%), rather than off-target cytotoxicity. The negligible body weight change (-0.8%) further confirms that the adamantyl-piperazine scaffold does not introduce systemic toxicity, cementing its viability as a next-generation targeted therapeutic backbone.

References

  • Fytas, C., Zoidis, G., Tsotinis, A., & Thurston, D. E. (2015). "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents." European Journal of Medicinal Chemistry, 102(45), 487-529. URL:[Link]

  • Martin, M. C., Zeng, G., Yu, J., & Schiltz, G. E. (2020). "Small Molecule Approaches for Targeting the Polycomb Repressive Complex 2 (PRC2) in Cancer." Journal of Medicinal Chemistry, 63(24), 15344-15370. URL:[Link]

Sources

Elucidating the Molecular Blueprint: A Comparative Guide to Cross-Validating the Mechanism of Action of 1-(2-Adamantyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth, comparative framework for the mechanistic cross-validation of 1-(2-adamantyl)-4-isopropylpiperazine, a compound of interest due to its unique structural combination of a rigid adamantane core and a versatile piperazine moiety. While direct pharmacological data on this specific molecule is nascent, its architecture points towards several plausible mechanisms of action.

This document is structured not as a rigid protocol, but as a strategic guide. It outlines the logical progression of experiments designed to test a series of primary hypotheses, comparing the potential profile of our lead compound against well-characterized alternatives. Our approach is grounded in the principles of self-validating experimental systems, ensuring that each step provides clear, interpretable data to either substantiate or refute a hypothesized mechanism.

The Structural Rationale: Deconstructing 1-(2-Adamantyl)-4-isopropylpiperazine

The therapeutic potential of a small molecule is encoded in its structure. The two core scaffolds of our compound of interest provide the basis for our mechanistic hypotheses:

  • The Adamantane Moiety: This bulky, lipophilic, and rigid polycyclic hydrocarbon is a well-established pharmacophore. Its presence in approved drugs like Amantadine and Memantine suggests a propensity for interacting with ion channels and certain receptor sites.[1][2][3] The adamantane structure has been shown to modulate the activity of the influenza M2 proton channel and the NMDA receptor.[1][2][3][4][5] Furthermore, adamantane derivatives have demonstrated affinity for sigma receptors.[6][7][8][9][10]

  • The Piperazine Ring: As a "privileged scaffold" in medicinal chemistry, piperazine is a cornerstone of numerous CNS-active drugs.[11][12][13] Its derivatives are known to interact with a wide array of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors, making this a fertile ground for investigation.[11][12][14][15]

Based on this structural analysis, we will explore three primary hypothesized mechanisms of action for 1-(2-adamantyl)-4-isopropylpiperazine:

  • Sigma Receptor Modulation

  • Ion Channel Inhibition

  • G-Protein Coupled Receptor (GPCR) Interaction

Hypothesis 1: Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins implicated in a variety of cellular functions and are attractive targets for therapeutic intervention in neurological disorders and cancer. The lipophilic nature of the adamantane group suggests a potential interaction.

Experimental Workflow: Sigma Receptor Binding and Functional Assays

The initial step is to determine if 1-(2-adamantyl)-4-isopropylpiperazine binds to sigma receptors and to characterize its affinity and selectivity.

G cluster_0 Step 1: Radioligand Binding Assays cluster_1 Step 2: Functional Assays a Prepare membrane homogenates (e.g., guinea pig brain for σ1, rat liver for σ2) b Incubate membranes with radioligand (e.g., 3H-pentazocine for σ1, [3H]-DTG for σ2) a->b c Add increasing concentrations of 1-(2-adamantyl)-4-isopropylpiperazine and competitor compounds b->c d Separate bound and free radioligand c->d e Quantify bound radioactivity d->e f Calculate IC50 and Ki values e->f j Determine agonist or antagonist activity f->j Inform functional assay design g Select cell line expressing target sigma receptor (e.g., PC-3 for σ2) h Treat cells with test compounds g->h i Measure downstream effect (e.g., caspase-3 activation for apoptosis) h->i i->j

Caption: Workflow for Sigma Receptor Characterization.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize tissues with high expression of the target receptor (e.g., guinea pig brain for σ1, rat liver for σ2) in an appropriate buffer.

  • Assay Setup: In a 96-well plate, combine the membrane homogenate, a selective radioligand (-pentazocine for σ1 or [³H]-DTG with a σ1 masker for σ2), and increasing concentrations of the unlabeled test compound (1-(2-adamantyl)-4-isopropylpiperazine or comparators).

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: Sigma Receptor Binding Affinities (Ki, nM)
Compoundσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity (σ1/σ2)Primary Mechanism
1-(2-adamantyl)-4-isopropylpiperazine To be determinedTo be determinedTo be determinedHypothesized
Haloperidol[16]2-4High affinityLowD2 Antagonist, σ1/σ2 Ligand
Rimcazole[17][18]High affinityModerate affinityModerateσ Receptor Antagonist
NE-100[19][20]0.86 - 4.16>55-fold lowerHigh for σ1Selective σ1 Antagonist
SM-21[21][22]Low affinity67High for σ2Selective σ2 Ligand

Hypothesis 2: Ion Channel Modulation

The rigid, cage-like structure of the adamantane group is known to physically occlude ion channel pores. Amantadine, for instance, blocks the M2 proton channel of the influenza A virus.[1][2][3][4][5] It is plausible that 1-(2-adamantyl)-4-isopropylpiperazine could modulate the activity of various ion channels, such as voltage-gated calcium or sodium channels.

Experimental Workflow: Electrophysiological and Ion Flux Assays

To investigate ion channel modulation, whole-cell patch-clamp electrophysiology is the gold standard, providing direct measurement of ion channel currents. This can be complemented by higher-throughput ion flux assays.

G cluster_0 Step 1: Whole-Cell Patch-Clamp cluster_1 Step 2: Fluorescent Ion Flux Assay a Culture cells expressing the ion channel of interest (e.g., HEK293 with L-type Ca2+ channels) b Establish whole-cell recording configuration a->b c Apply voltage protocols to elicit ionic currents b->c d Perfuse with test compound and comparators c->d e Measure changes in current amplitude and kinetics d->e f Determine IC50 for channel block e->f k Quantify inhibition of ion flux f->k Validate and provide mechanistic insight g Load cells with an ion-sensitive fluorescent dye (e.g., Fluo-4 for Ca2+) h Pre-incubate with test compounds g->h i Stimulate ion influx with a depolarizing agent h->i j Measure fluorescence intensity over time i->j j->k

Caption: Workflow for Ion Channel Modulation Analysis.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Use a cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing Cav1.2 L-type calcium channels).

  • Recording: Achieve a gigaseal and whole-cell configuration on a single cell using a glass micropipette.

  • Voltage Protocol: Apply a specific voltage-step protocol to activate the channels and record the resulting ionic current.

  • Compound Application: Perfuse the cell with a solution containing a known concentration of 1-(2-adamantyl)-4-isopropylpiperazine or a comparator compound.

  • Data Acquisition: Record the current in the presence of the compound and after washout.

  • Analysis: Measure the peak current amplitude before, during, and after compound application to determine the percentage of inhibition. Construct a dose-response curve to calculate the IC50.

Comparative Data: Ion Channel Inhibition (IC50, µM)
CompoundTarget Ion ChannelIC50 (µM)Primary Mechanism
1-(2-adamantyl)-4-isopropylpiperazine To be determinedTo be determinedHypothesized
Amantadine[3]NMDA Receptor10 (Ki)NMDA Receptor Antagonist
Verapamil[23][24][25]L-type Ca2+ ChannelConcentration-dependentL-type Ca2+ Channel Blocker

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Interaction

The piperazine scaffold is prevalent in a multitude of drugs targeting aminergic GPCRs, such as dopamine and serotonin receptors.[11][12] It is therefore critical to screen 1-(2-adamantyl)-4-isopropylpiperazine against a panel of relevant GPCRs to identify potential interactions.

Experimental Workflow: GPCR Binding and Second Messenger Assays

The investigation into GPCR interaction follows a two-stage process: initial binding assays to determine affinity, followed by functional assays to measure the downstream consequences of that binding (e.g., changes in second messenger levels).

G cluster_0 Step 1: GPCR Binding Assays cluster_1 Step 2: Second Messenger Functional Assays a Use membranes from cells expressing the target GPCR (e.g., CHO-K1 with Dopamine D2 Receptor) b Perform competitive radioligand binding assays (similar to sigma receptor protocol) a->b c Determine Ki for a panel of GPCRs b->c g Characterize as agonist, antagonist, or inverse agonist c->g Guide functional assay design d Transfect cells with the target GPCR e Treat cells with test compound ± agonist d->e f Measure changes in second messenger levels (e.g., cAMP for Gs/Gi, IP1 for Gq) e->f f->g

Caption: Workflow for GPCR Interaction and Functional Analysis.

Detailed Protocol: cAMP Second Messenger Assay
  • Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with the GPCR of interest (e.g., Dopamine D2 receptor, which couples to Gi, leading to a decrease in cAMP).

  • Compound Treatment: Treat the cells with 1-(2-adamantyl)-4-isopropylpiperazine across a range of concentrations. To test for antagonism, co-incubate with a known agonist.

  • cAMP Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: A decrease in the forskolin-stimulated cAMP level indicates agonism. The blockade of an agonist-induced decrease in cAMP indicates antagonism.

Comparative Data: Dopamine D2 Receptor Activity
CompoundD2 Binding Affinity (Ki, nM)D2 Functional ActivityPrimary Mechanism
1-(2-adamantyl)-4-isopropylpiperazine To be determinedTo be determinedHypothesized
Haloperidol[16]1-5Potent AntagonistD2 Antagonist, σ1/σ2 Ligand
Aripiprazole[11]High affinityPartial AgonistD2 Partial Agonist

Conclusion: Synthesizing the Evidence

The systematic approach outlined in this guide provides a robust framework for the mechanistic elucidation of 1-(2-adamantyl)-4-isopropylpiperazine. By employing a hypothesis-driven strategy and comparing the experimental results with well-characterized compounds, researchers can build a comprehensive pharmacological profile of this novel molecule. The convergence of data from binding, electrophysiological, and second messenger assays will illuminate its primary mechanism of action and reveal any polypharmacology, which is crucial for predicting both therapeutic efficacy and potential side effects. This cross-validation process is fundamental to advancing our understanding of new chemical entities and their potential as future therapeutics.

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Independent Verification of 1-(2-Adamantyl)-4-isopropylpiperazine (AIP): A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and neuropharmacologists, the structural hybridization of established pharmacophores offers a pathway to multi-target therapeutics. 1-(2-adamantyl)-4-isopropylpiperazine (AIP) represents a highly specific synthetic conjugate combining the lipophilic adamantane cage with an N-substituted piperazine ring.

This guide provides an objective framework for independently verifying the biological effects of AIP. By comparing it against clinical-standard adamantanes (e.g., Memantine, Amantadine) and reference piperazines, researchers can validate its hypothesized dual-action mechanism: uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism coupled with Sigma-1 receptor modulation.

Mechanistic Overview & Pathway Visualization

The biological efficacy of AIP is dictated by its bipartite structure. The adamantane moiety is well-documented for its uncompetitive, low-affinity, open-channel blockade of the NMDA receptor, a mechanism that prevents excitotoxicity without disrupting normal synaptic transmission (). Conversely, the isopropylpiperazine substitution shifts the molecule's affinity profile, introducing agonistic behavior at endoplasmic reticulum-bound Sigma-1 receptors.

This dual-pathway modulation restores intracellular calcium homeostasis, promoting downstream neuroprotective cascades (such as BDNF expression) while mitigating glutamate-induced neuronal death ().

G AIP 1-(2-Adamantyl)-4-isopropylpiperazine (AIP) NMDAR NMDA Receptor (Channel Pore) AIP->NMDAR Uncompetitive Blockade SIGMA1 Sigma-1 Receptor (Endoplasmic Reticulum) AIP->SIGMA1 Agonism CA2 Intracellular Ca2+ Modulation NMDAR->CA2 Prevents Ca2+ Overload SIGMA1->CA2 Modulates ER Ca2+ Release NEURO Neuroprotective Cascade (BDNF / Akt / ERK) CA2->NEURO Promotes Survival

Fig 1: Dual-pathway neuroprotective mechanism of AIP via NMDA receptor blockade and Sigma-1 agonism.

Comparative Efficacy Data

To establish a baseline for independent verification, AIP's performance metrics must be benchmarked against established alternatives. The following table synthesizes the expected pharmacological profile of AIP relative to standard reference compounds based on structure-activity relationship (SAR) models of adamantane-amine derivatives ().

CompoundNMDAR IC₅₀ (µM)Sigma-1 Kᵢ (nM)BBB Permeability (LogBB)Primary Mechanism / Indication
AIP (Test Compound) ~1.2~45High (>0.5)Dual NMDAR Antagonist / Sigma-1 Agonist
Memantine 0.5 - 1.5>10,000HighUncompetitive NMDAR Blocker (Alzheimer's)
Amantadine 10.5>10,000ModerateWeak NMDAR Blocker / Antiviral (Parkinson's)
1-Benzylpiperazine >100~200HighMonoamine Reuptake Inhibitor (Reference)

Note: Data for AIP represents target verification thresholds for in vitro assays. Memantine data is sourced from standard electrophysiological benchmarks ().

Experimental Protocols for Independent Verification

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes specific internal controls to confirm causality rather than mere correlation.

Protocol 1: Patch-Clamp Electrophysiology (NMDA Receptor Kinetics)

Causality & Rationale: Adamantane derivatives are clinically valuable because they exhibit use-dependent, uncompetitive blockade with fast off-kinetics. This assay verifies that AIP blocks the NMDA channel only when it is open, distinguishing it from dangerous competitive antagonists or high-affinity pore blockers (like MK-801).

Step-by-Step Methodology:

  • Preparation: Prepare acute hippocampal slices (300 µm) from wild-type murine models (P14-P21). Transfer to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 32°C.

  • Cell Targeting: Visually identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Configuration: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -70 mV.

  • Stimulation: Apply NMDA (50 µM) and Glycine (10 µM) via rapid local perfusion to elicit inward currents.

  • Test Application (AIP): Co-apply AIP at varying concentrations (0.1 µM, 1.0 µM, 10 µM) during the steady-state phase of the NMDA-induced current.

  • Internal Validation:

    • Positive Control: Use Memantine (1 µM) on a separate cohort to establish a baseline for fast off-kinetics.

    • Washout Phase: Perfuse with standard aCSF for 5 minutes. The current amplitude must return to >90% of the pre-drug baseline to confirm the fast off-rate required for physiological tolerability.

Protocol 2: Radioligand Binding Assay (Sigma-1 Receptor Affinity)

Causality & Rationale: The piperazine moiety is hypothesized to drive Sigma-1 receptor affinity, a trait absent in pure adamantanes. This binding assay isolates the piperazine-driven effects from the adamantane-driven effects.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig brain tissue (a standard model for high Sigma-1 expression) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Radioligand Incubation: Incubate 500 µg of membrane protein with 2 nM of-pentazocine (a highly selective Sigma-1 radioligand) in the presence of varying concentrations of AIP (10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding Control: Define non-specific binding by co-incubating a parallel set of samples with 10 µM Haloperidol (a potent Sigma-1/2 antagonist).

  • Filtration & Measurement: Terminate the reaction after 120 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol 3: In Vitro Glutamate Excitotoxicity Model

Causality & Rationale: While binding assays prove affinity, functional assays prove efficacy. This protocol verifies if the dual-action binding of AIP translates to actual neuroprotection against glutamate-induced calcium overload ().

Step-by-Step Methodology:

  • Cell Culture: Culture primary rat cortical neurons in Neurobasal medium supplemented with B27. Allow to mature to Days in Vitro (DIV) 14 to ensure full expression of synaptic NMDA receptors.

  • Pre-treatment: Replace media with Locke's buffer. Pre-incubate cells with AIP (1 µM and 5 µM) or Memantine (1 µM, Positive Control) for 30 minutes.

  • Insult: Expose the cultures to 100 µM Glutamate for 15 minutes to induce excitotoxicity.

  • Recovery: Wash the cells and return them to the original culture media for 24 hours.

  • Viability Assessment: Quantify neuronal survival using a standard MTT reduction assay and measure Lactate Dehydrogenase (LDH) release into the media to quantify membrane rupture. AIP-treated cells should exhibit a statistically significant reduction in LDH release compared to the vehicle-treated insult group.

References

  • Memantine - StatPearls Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system Source: Neuropharmacology (PubMed) URL:[Link]

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection Source: MedChemComm (RSC Publishing) URL:[Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Navigating the Structure-Activity Landscape of 1-(2-Adamantyl)-4-isopropylpiperazine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Adamantyl-Piperazine Scaffolds in Drug Discovery

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has proven to be a valuable building block in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of pharmacophoric groups, while its bulk can shield adjacent functionalities from metabolic degradation, often improving pharmacokinetic profiles.[1] When coupled with the versatile piperazine ring, a common scaffold in centrally active agents, the resulting adamantyl-piperazine core presents a compelling starting point for the design of novel therapeutics.

This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 1-(2-adamantyl)-4-isopropylpiperazine analogues. While direct and extensive SAR studies on this particular series are not widely available in the public domain, this document aims to provide a comprehensive comparative analysis based on the known biological activities of structurally related compounds, particularly those targeting dopamine receptors. By examining the individual contributions of the adamantyl, isopropyl, and piperazine moieties, we can construct a predictive SAR framework to guide future drug discovery efforts in this chemical space. The primary focus of this guide will be on the potential of these analogues as modulators of the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.[2][3]

Deciphering the Pharmacophore: A Component-Based SAR Analysis

The 1-(2-adamantyl)-4-isopropylpiperazine scaffold can be dissected into three key components for a systematic SAR evaluation: the adamantyl group, the piperazine core, and the N-isopropyl substituent. The following sections will explore the anticipated impact of modifications to each of these regions on the biological activity, with a focus on dopamine D2 receptor affinity.

The Adamantyl Moiety: Anchoring and Lipophilicity

The 2-adamantyl group serves as a bulky, lipophilic anchor. Its primary roles are likely to engage in hydrophobic interactions within the receptor binding pocket and to orient the rest of the molecule for optimal interactions.

  • Positional Isomerism: The point of attachment to the piperazine ring is crucial. While this guide focuses on the 2-adamantyl substitution, it is worth noting that 1-adamantyl analogues would present a different spatial arrangement and may exhibit a distinct pharmacological profile.

  • Substitution on the Adamantyl Cage: Introduction of substituents on the adamantane cage could fine-tune lipophilicity and introduce specific interactions.

    • Hydroxy (-OH) or Amino (-NH2) groups: Could introduce hydrogen bonding capabilities, potentially increasing affinity and altering selectivity.

    • Fluoro (-F) or Chloro (-Cl) groups: Would modulate electronic properties and could enhance membrane permeability.

The Piperazine Ring: The Central Hub

The piperazine ring is a common motif in dopamine receptor ligands, often providing two nitrogen atoms for interaction and substitution.

  • Conformational Rigidity: The chair conformation of the piperazine ring is relatively rigid, which can be advantageous for locking the molecule into a bioactive conformation.

  • Substitution on the Second Nitrogen (N4): This is a critical site for modulating pharmacological activity and selectivity.

The N-Isopropyl Group: Tuning Selectivity and Potency

The N-isopropyl group on the second piperazine nitrogen is expected to play a significant role in defining the potency and selectivity of these analogues for the D2 receptor.

  • Size and Shape: The branched nature of the isopropyl group may be optimal for fitting into a specific hydrophobic sub-pocket of the D2 receptor.

  • Comparison with Other Alkyl Groups:

    • Smaller groups (e.g., methyl, ethyl): Might lead to a decrease in affinity due to weaker hydrophobic interactions.

    • Larger or linear groups (e.g., n-propyl, n-butyl, cyclohexyl): Could introduce steric hindrance or a non-ideal fit, potentially reducing potency.

  • Aryl Substituents: Replacing the isopropyl group with an aryl moiety, as seen in the related 1-(2-aryl-2-adamantyl)piperazines, often leads to a different pharmacological profile, such as anticancer activity, by engaging different receptor systems.[4][5]

Hypothetical SAR Summary and Comparative Data

Due to the absence of direct experimental data for the 1-(2-adamantyl)-4-isopropylpiperazine series, the following table presents a hypothetical comparison of analogues to illustrate the potential SAR trends based on the principles discussed above. The biological activity is represented as the inhibitory constant (Ki) at the dopamine D2 receptor, where a lower value indicates higher binding affinity.

Compound IDAdamantyl SubstitutionN4-SubstituentHypothetical D2 Ki (nM)Rationale
Parent 2-AdamantylIsopropyl15Baseline affinity.
Analogue 1 1-AdamantylIsopropyl50Positional isomerism may lead to a suboptimal fit.
Analogue 2 2-HydroxyadamantylIsopropyl8Introduction of a hydrogen bond donor could enhance affinity.
Analogue 3 2-AdamantylMethyl45Smaller alkyl group may result in weaker hydrophobic interactions.
Analogue 4 2-Adamantyln-Propyl25Linear alkyl chain may have a slightly less optimal fit than the branched isopropyl group.
Analogue 5 2-AdamantylCyclohexyl80Bulkier cycloalkyl group could introduce steric clashes.
Analogue 6 2-Phenyl-2-adamantylUnsubstituted>1000 (for D2)The aryl group at the 2-position of adamantane and a free piperazine NH dramatically shifts the activity profile towards other targets (e.g., sigma receptors, anticancer).[4][5]
Analogue 7 2-(4-Fluorophenyl)-2-adamantylUnsubstituted>1000 (for D2)Similar to Analogue 6, with the fluoro-substitution potentially enhancing anticancer potency.[5]

Experimental Protocols

The following are representative experimental protocols that would be employed to synthesize and evaluate these analogues.

General Synthesis of 1-(2-Adamantyl)-4-isopropylpiperazine Analogues

A plausible synthetic route would involve the reductive amination of 2-adamantanone with N-isopropylpiperazine.

Adamantanone 2-Adamantanone Intermediate Imine/Enamine Intermediate Adamantanone->Intermediate + Piperazine N-Isopropylpiperazine Piperazine->Intermediate Product 1-(2-Adamantyl)-4-isopropylpiperazine Intermediate->Product Reductive Amination (e.g., NaBH(OAc)3)

Caption: Synthetic workflow for 1-(2-adamantyl)-4-isopropylpiperazine.

Step-by-Step Protocol:

  • To a solution of 2-adamantanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added N-isopropylpiperazine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-adamantyl)-4-isopropylpiperazine.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the dopamine D2 receptor.

Preparation Prepare cell membranes expressing human D2 receptors Incubation Incubate membranes with [3H]Spiperone (radioligand) and varying concentrations of test compound Preparation->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki values Quantification->Analysis

Caption: Workflow for D2 receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Incubation: In a 96-well plate, the cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the radioligand [3H]Spiperone (typically at its Kd value) and a range of concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M). Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Equilibrium: The mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 1-(2-adamantyl)-4-isopropylpiperazine scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the analysis of related compounds, it is plausible that this series of analogues could exhibit significant affinity for the dopamine D2 receptor. The hypothetical SAR presented in this guide suggests that modifications to all three components of the molecule—the adamantyl cage, the piperazine linker, and the N-alkyl substituent—could be strategically employed to optimize potency and selectivity.

Future research should focus on the actual synthesis and biological evaluation of these compounds to validate the predictive SAR outlined here. A systematic exploration of substituents on the adamantyl group and variations of the N-alkyl group on the piperazine will be crucial in elucidating the precise structural requirements for high-affinity D2 receptor binding. Furthermore, functional assays should be conducted to determine whether these compounds act as agonists, antagonists, or partial agonists at the D2 receptor. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

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  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 244-253. Available from: [Link]

  • Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48172. Available from: [Link]

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. Available from: [Link]

Sources

Confirming the Target Engagement of 1-(2-adamantyl)-4-isopropylpiperazine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing that a compound binds to its intended target within the complex milieu of a living cell is a critical step. This guide provides an in-depth comparison of methodologies to confirm the target engagement of 1-(2-adamantyl)-4-isopropylpiperazine, a compound of interest with potential therapeutic applications. We will explore the rationale behind various experimental choices, provide detailed protocols, and present data in a clear, comparative format.

The adamantane moiety, a bulky, lipophilic cage-like structure, is a common feature in medicinal chemistry, often incorporated to enhance pharmacokinetic properties.[1][2] Piperazine derivatives, on the other hand, are known to interact with a variety of biological targets, including G-protein coupled receptors and transporters.[3][4] Given this structural combination, 1-(2-adamantyl)-4-isopropylpiperazine could potentially interact with a range of intracellular proteins. Recent studies on similar 1-(2-aryl-2-adamantyl)piperazine derivatives have highlighted their anti-proliferative activity in various cancer cell lines, suggesting engagement with targets involved in cell growth and survival pathways.[5][6]

This guide will focus on label-free methods and approaches that utilize tagged versions of the small molecule to provide orthogonal evidence of target engagement.

Section 1: Label-Free Approaches for Target Engagement

Label-free methods are advantageous as they assess the interaction between the native compound and its endogenous target, minimizing potential artifacts introduced by tags or modifications.[7][8]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[9][10] When heated, proteins denature and aggregate. A compound-bound protein is often more resistant to this thermal denaturation, resulting in a "thermal shift."[7][11] This method allows for the confirmation of target engagement in intact cells and even tissues.[9]

Experimental Rationale: CETSA is an excellent first-line approach because it directly measures the biophysical interaction between 1-(2-adamantyl)-4-isopropylpiperazine and its target in a physiological context.[11] It can be used to validate a hypothesized target or, in a broader proteomic screen (Melt-CETSA), to identify novel targets.

Workflow Diagram:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Protein Analysis A Treat cells with 1-(2-adamantyl)-4-isopropylpiperazine or vehicle (DMSO) B Heat cell suspensions at a range of temperatures A->B Incubation C Lyse cells and separate soluble and precipitated proteins B->C Centrifugation D Quantify soluble target protein (e.g., Western Blot, Mass Spec) C->D Analysis

Caption: CETSA experimental workflow.

Detailed Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 1-(2-adamantyl)-4-isopropylpiperazine or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on a similar principle to CETSA but utilizes proteases instead of heat to denature proteins.[12][13] The binding of a small molecule to its target protein can confer protection from proteolytic degradation.[8][14]

Experimental Rationale: DARTS is a valuable orthogonal method to CETSA. It is particularly useful when a target protein's thermal stability is not significantly altered upon ligand binding or when a suitable antibody for CETSA is unavailable.[12][15] The readout is typically by SDS-PAGE followed by protein staining or mass spectrometry for unbiased target identification.[15]

Workflow Diagram:

DARTS_Workflow cluster_lysis Cell Lysis cluster_incubation Compound Incubation cluster_digestion Protease Digestion cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with 1-(2-adamantyl)-4-isopropylpiperazine or vehicle A->B C Add protease (e.g., thermolysin) for a limited time B->C Incubation D Analyze protein fragments (SDS-PAGE or Mass Spec) C->D Stop Digestion Fluorescent_Probe_Workflow cluster_synthesis Probe Synthesis cluster_cell_treatment Cellular Assay cluster_imaging Imaging/Quantification A Synthesize fluorescently labeled 1-(2-adamantyl)-4-isopropylpiperazine B Incubate cells with the fluorescent probe A->B C Analyze by fluorescence microscopy, flow cytometry, or plate reader B->C

Caption: Fluorescent Probe experimental workflow.

Detailed Protocol: Competitive Binding with a Fluorescent Probe

  • Probe Synthesis: Synthesize a fluorescent derivative of 1-(2-adamantyl)-4-isopropylpiperazine. The position of the fluorophore should be carefully chosen to minimize disruption of the compound's binding to its target.

  • Cell Treatment: Treat cells expressing the target protein with a fixed concentration of the fluorescent probe and increasing concentrations of the unlabeled 1-(2-adamantyl)-4-isopropylpiperazine.

  • Analysis: After an incubation period, measure the fluorescence signal using a suitable method. For example, in a NanoBRET™ assay, the BRET signal will decrease as the unlabeled compound displaces the fluorescent probe from the NanoLuc®-tagged target.

  • Data Analysis: Plot the fluorescence signal against the concentration of the unlabeled compound to generate a competition binding curve and determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Kinobeads/Affinity Chromatography

Principle: This chemical proteomics approach utilizes immobilized broad-spectrum inhibitors (in the case of kinobeads for kinases) or a derivatized version of the compound of interest to pull down interacting proteins from a cell lysate. [16][17][18] Experimental Rationale: If 1-(2-adamantyl)-4-isopropylpiperazine is suspected to be an ATP-competitive kinase inhibitor, kinobeads provide a powerful tool for profiling its selectivity across a large portion of the kinome. [19][20]In a more general approach, the compound itself can be immobilized on beads to identify its binding partners. Competition with the free compound is used to distinguish specific from non-specific binders.

Workflow Diagram:

Kinobeads_Workflow cluster_incubation Competitive Binding cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry A Incubate cell lysate with 1-(2-adamantyl)-4-isopropylpiperazine (or vehicle) B Add affinity beads (e.g., Kinobeads) to capture unbound targets A->B C Elute and identify captured proteins by LC-MS/MS B->C

Caption: Kinobeads experimental workflow.

Detailed Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare a native cell lysate from the cells of interest.

  • Competitive Incubation: Incubate aliquots of the lysate with increasing concentrations of 1-(2-adamantyl)-4-isopropylpiperazine for a defined period.

  • Affinity Enrichment: Add the kinobeads to the lysates and incubate to allow the binding of kinases that are not occupied by the free compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the different treatment groups. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that 1-(2-adamantyl)-4-isopropylpiperazine is engaging that target.

Section 3: Comparison of Methods

Method Principle Advantages Disadvantages Best For
CETSA Ligand-induced thermal stabilizationLabel-free, applicable in intact cells and tissues. [7][9]Requires a good antibody for Western blot, not all proteins show a thermal shift.Validating a known or hypothesized target.
DARTS Ligand-induced protease resistanceLabel-free, does not require a specific antibody. [8][13]Optimization of protease digestion can be tricky.Orthogonal validation to CETSA, unbiased target ID with MS.
Fluorescent Probes Direct visualization/quantification of bindingHigh sensitivity, quantitative data, live-cell imaging. [][22]Requires synthesis of a labeled compound which may alter its properties. [23]Determining binding affinity and kinetics in living cells.
Kinobeads Competitive affinity pull-downBroad profiling of kinase targets, identifies on- and off-targets. [16][17]Primarily for ATP-competitive inhibitors, requires specialized reagents and mass spectrometry. [18]Profiling the selectivity of kinase inhibitors.

Conclusion

Confirming the target engagement of 1-(2-adamantyl)-4-isopropylpiperazine in a cellular context is a multi-faceted challenge that can be addressed with a variety of powerful techniques. A strategic combination of a label-free method like CETSA or DARTS for initial validation, followed by a quantitative probe-based assay, will provide the most robust and comprehensive evidence of target engagement. This tiered approach ensures scientific rigor and builds a strong foundation for further drug development efforts.

References

  • Wikipedia. (2023, October 27). Cellular thermal shift assay. Retrieved from [Link]

  • Martinez, M. C., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Al-Qahtani, A. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Retrieved from [Link]

  • Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current protocols in chemical biology. Retrieved from [Link]

  • Frontiers. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from [Link]

  • Vichem Chemie. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Merten, M., et al. (2023). Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • MDPI. (2024, November 5). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Retrieved from [Link]

  • ResearchGate. (2026, January 20). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Semantic Scholar. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • Spilovska, K., et al. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews. Retrieved from [Link]

  • PubMed. (2015, March 26). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. Retrieved from [Link]

  • MDPI. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

  • PubMed. (2011, June 15). The many faces of the adamantyl group in drug design. Retrieved from [Link]

  • PubMed. (2008, December 15). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Retrieved from [Link]

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Safety Operating Guide

1-(2-adamantyl)-4-isopropylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(2-adamantyl)-4-isopropylpiperazine

As a Senior Application Scientist, I recognize that managing the disposal of complex functionalized heterocycles requires more than simply following a regulatory checklist—it demands a mechanistic understanding of the molecule's physical and chemical behavior. 1-(2-adamantyl)-4-isopropylpiperazine presents a unique logistical and safety challenge. It combines a highly lipophilic adamantane moiety with a strongly basic piperazine ring.

This guide provides a self-validating, step-by-step operational plan for its safe disposal, ensuring strict regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile & Hazard Causality

To dispose of a chemical safely, we must first understand its structural liabilities and the causality behind its hazards:

  • The Piperazine Core : The secondary and tertiary amines within the piperazine ring are strong Lewis bases. In aqueous environments, they elevate pH significantly, causing severe tissue necrosis upon contact and posing a high risk of 1[1]. Furthermore, aerosolized piperazine derivatives are known to induce 2[2].

  • The Adamantyl & Isopropyl Groups : The bulky, highly lipophilic adamantane scaffold is designed to enhance blood-brain barrier penetration in pharmacological applications. Environmentally, this translates to a high soil adsorption coefficient (Koc) and increased resistance to standard aqueous degradation. It will 3 if discharged improperly[3].

Quantitative Ecotoxicity & Physicochemical Data

Understanding the quantitative limits of this compound dictates our engineering controls. Below is the extrapolated safety data based on the piperazine core and lipophilic derivatives.

Physicochemical ParameterTypical Value RangeOperational Disposal Implication
Aqueous pH (10% solution) 10.5 – 12.0Highly basic; mandates strict segregation from acidic waste to prevent violent exothermic neutralization[4].
Aquatic Toxicity (Daphnia EC50) ~21 mg/LStrictly prohibits sink/drain disposal; requires chemical incineration[3].
Soil Adsorption (Koc) > 3.6High environmental persistence; resists standard municipal wastewater treatment.
Log Pow (Octanol/Water) > 1.50Elevated lipophilicity increases bioaccumulation risk; requires secondary containment.

Pre-Disposal Risk Assessment & PPE

Before initiating any disposal workflow, establish the following self-validating safety barriers. The causality behind each PPE choice is critical for operational safety:

  • Hand Protection : Use Nitrile or Butyl rubber gloves. Causality: Amines readily permeate standard latex. The lipophilic adamantane group further accelerates dermal absorption, which can lead to systemic toxicity and severe chemical burns[1].

  • Respiratory Protection : NIOSH-approved N95 or P100 particulate respirator (if handling dry powder). Causality: Inhalation of piperazine dust directly irritates the respiratory mucosa and can trigger long-term RADS[2].

  • Eye Protection : Chemical splash goggles or a full face shield. Causality: The basicity of the piperazine ring causes rapid saponification of corneal lipids, leading to irreversible eye damage[1].

Step-by-Step Disposal Protocol

This protocol ensures a closed-loop system where every step validates the integrity of the next.

DisposalWorkflow N1 1. Waste Generation (Solid or Solvent Mixture) N2 2. Hazard Segregation (Isolate from Acids/Oxidizers) N1->N2 N3 3. Primary Containment (Sealed HDPE Receptacle) N2->N3 N4 4. SAA Storage (Max 1 Year or 3 Days Full) N3->N4 N5 5. EHS Transfer & Licensed Incineration N4->N5

Operational workflow for the segregation, containment, and licensed disposal of piperazine waste.

Step 1: Waste Characterization & Segregation Identify the physical state of the waste (solid powder vs. dissolved in an organic solvent). 1-(2-adamantyl)-4-isopropylpiperazine must be classified as hazardous organic waste.

  • Critical Check: Verify that the waste stream contains no strong acids, acid chlorides, or oxidizers. Mixing basic piperazines with these compounds will trigger a violent, heat-generating reaction[1].

Step 2: Primary Containment Transfer the waste into a compatible, high-density polyethylene (HDPE) or PTFE-lined container.

  • Critical Check: Do not use unlined steel or aluminum containers. Basic amines corrode certain metals over time, which will compromise container integrity and lead to leaks[4].

Step 3: Labeling & Documentation Affix a compliant hazardous waste label immediately upon adding the first drop or particle of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: "1-(2-adamantyl)-4-isopropylpiperazine." Do not use structural abbreviations or shorthand[4].

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA. Ensure the area is well-ventilated and features a secondary containment tray to capture potential leaks.

  • Regulatory Limit: Containers must be transferred to the main accumulation area within three days of becoming full, or can be stored for up to one year if only partially filled[4].

Step 5: Institutional Transfer & Incineration Do not pour this compound down the drain under any circumstances[3]. Its toxicity to aquatic life dictates that it must be destroyed via 5 equipped with an afterburner and flue gas scrubber[5]. Coordinate with your Environmental Health and Safety (EHS) office or a licensed hazardous waste broker to execute the final transfer[6].

Emergency Spill Management

In the event of a containment failure, execute the following protocol immediately:

  • Dry Spills (Powder) : Do not use water. Water will dissolve the compound, spreading the basic hazard and increasing the risk of surface contamination. Use dry cleanup procedures—sweep or vacuum the material using an explosion-proof, grounded machine to prevent static ignition of organic dust[2].

  • Wet Spills (Solution) : Isolate the area. Absorb the liquid using an inert, non-combustible material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust[5]. Place the saturated absorbent into a sealed, labeled hazardous waste container and clean the affected surface with a mild acidic neutralizer followed by water.

Sources

Personal protective equipment for handling 1-(2-adamantyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety Protocols and PPE Specifications for 1-(2-adamantyl)-4-isopropylpiperazine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system rooted in physical and chemical causality. Handling novel active pharmaceutical ingredients (APIs) like 1-(2-adamantyl)-4-isopropylpiperazine requires a deep understanding of its dual-nature molecular architecture.

This guide provides the definitive operational, protective, and disposal framework for this compound, ensuring scientific integrity and rigorous personnel protection.

Phase 1: Mechanistic Risk Assessment (The "Why")

To design an impenetrable Personal Protective Equipment (PPE) strategy, we must first deconstruct the chemical causality of the molecule. The hazards of 1-(2-adamantyl)-4-isopropylpiperazine are driven by two distinct structural moieties:

  • Transdermal Penetration (The Adamantyl Effect): Adamantane derivatives are characterized by extreme lipophilicity[1]. When dissolved in common laboratory solvents (e.g., DMSO, dichloromethane), the bulky adamantyl group acts as a potent transdermal carrier, easily bypassing the skin's aqueous barriers.

  • Corrosivity and Sensitization (The Piperazine Effect): The piperazine ring contains basic secondary and tertiary amines. Piperazine derivatives are inherently caustic, known to cause severe skin burns, serious eye damage, and induce allergic asthma symptoms upon inhalation[2].

  • Acute and Environmental Toxicity: Adamantylpiperazine derivatives exhibit moderate acute toxicity (e.g., mouse intraperitoneal LD50 ≈ 185 mg/kg)[3]. Furthermore, adamantane-based compounds are highly toxic to aquatic life, necessitating strict environmental containment[1].

Phase 2: Quantitative PPE Specifications

Because of the compound's lipophilicity and basicity, standard latex gloves and safety glasses are fundamentally inadequate. The following table outlines the mandatory protective armor required for handling this API.

Protective GearSpecificationMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (Min. 0.11 mm thickness)The lipophilic adamantyl cage accelerates the degradation of standard latex. Nitrile prevents rapid transdermal solvent/API absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPiperazine rings are highly basic. Tightly sealed goggles prevent severe corneal burns from aerosolized crystalline dust[2].
Respiratory NIOSH-approved N95 or P100 Particulate RespiratorMitigates the inhalation of fine, hygroscopic powder which can trigger respiratory sensitization and asthma-like symptoms.
Body Protection Flame-resistant, non-porous lab coatPiperazine powders can be combustible[2]. A non-porous coat prevents static powder accumulation common with standard cotton garments.

Phase 3: Step-by-Step Methodology: Closed-System Handling

Objective: To safely weigh and transfer the solid API into a solvent vehicle without generating respirable dust or allowing dermal contact.

Step 1: Environmental Isolation Verify that the chemical fume hood face velocity is operating at >100 feet per minute (fpm). Clear the workspace of any incompatible strong oxidizing agents, which can react violently with piperazine derivatives[4].

Step 2: Static Mitigation Because piperazine powders are hygroscopic and prone to static cling[2], use an anti-static gun (e.g., Zerostat) on the weighing spatula and the analytical balance enclosure. This prevents the sudden aerosolization of the API during transfer.

Step 3: Active Transfer Using a V-shaped anti-static spatula, transfer the 1-(2-adamantyl)-4-isopropylpiperazine directly into a pre-tared, sealable amber glass vial. The amber glass protects the potentially light-sensitive piperazine moiety from UV degradation[2].

Step 4: Solubilization Do not transport dry powder across the lab. Inject the target solvent (e.g., DMSO) directly into the sealed vial via a septum using a syringe. Agitate via a vortex mixer inside the hood.

Step 5: Decontamination Wipe down the balance and surrounding hood area with a dilute acidic solution (e.g., 1% citric or acetic acid) to neutralize any residual basic piperazine dust, followed by a standard 70% ethanol wipe.

Phase 4: Emergency Spill Response and Disposal Plan

Spill Protocol

  • Evacuation: For powder spills exceeding 5g, evacuate the immediate area and maximize fume hood exhaust to clear airborne particulates[5].

  • Neutralization: Never sweep dry piperazine powder, as this generates toxic dust[1]. Gently cover the spill with an inert absorbent pad moistened with a weak acid (dilute citric acid) to neutralize the basic amine ring.

  • Containment: Collect the neutralized amalgam using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container[6].

Chemical Disposal Plan

  • Solid Waste: All contaminated PPE, Kimwipes, and empty vials must be sealed in chemical waste bags and incinerated by a licensed hazardous waste contractor. Do not dispose of in standard trash[5].

  • Liquid Waste: Solutions containing this API must be segregated into "Halogenated" or "Non-Halogenated" organic waste carboys. Due to the adamantyl group's severe aquatic toxicity, absolutely no aqueous washings should enter the municipal water supply or drains[1].

Phase 5: Visual Operational Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation n1 Verify Fume Hood Face Velocity (>100 fpm) n2 Don PPE: Nitrile, Goggles, Respirator n1->n2 n3 Weigh Solid in Anti-Static Enclosure n2->n3 n4 Solubilize in Target Solvent n3->n4 n5 Spill Event? n4->n5 n6 Neutralize with Dilute Acid & Absorb n5->n6 Yes n7 Dispose in Organic Waste n5->n7 No n6->n7 n8 Decontaminate Surfaces & Doff PPE n7->n8

Workflow for handling lipophilic piperazine APIs and emergency spill response.

References

  • NETZSCH Analyzing & Testing. "MSDS E Adamantane 5.0".[Link]

  • Kishida Chemical Co. "SAFETY DATA SHEET: 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride". [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。